Inosine triphosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O14P3/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJPQIATWHALX-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N4O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074499 | |
| Record name | Inosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Inosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
903.5 mg/mL | |
| Record name | Inosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
132-06-9 | |
| Record name | ITP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Inosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine 5'-(tetrahydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | INOSINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212A76R77X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Inosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Inosine Triphosphate Biosynthesis and Catabolism Pathways
De Novo Purine (B94841) Synthesis Leading to Inosine (B1671953) Monophosphate
The journey to ITP begins with the de novo synthesis of purines, a fundamental metabolic pathway that constructs the purine ring from simpler molecules. This process culminates in the formation of inosine monophosphate (IMP), the first compound in the pathway with a complete purine ring system and the foundational precursor for all other purine nucleotides. nih.govfiveable.me
Role of Phosphoribosyl Pyrophosphate in Purine Biosynthesis
The de novo purine synthesis pathway is initiated with 5-phosphoribosyl-α-1-pyrophosphate (PRPP). portlandpress.com PRPP is a crucial substrate, providing the ribose-phosphate backbone onto which the purine base is assembled. fiveable.me The enzyme amidophosphoribosyltransferase acts upon PRPP to create phosphoribosylamine, a key committed step in purine generation. wikipedia.org The availability of PRPP is a rate-limiting factor for both de novo and salvage pathways of purine synthesis, highlighting its importance in regulating nucleotide production. portlandpress.comnih.govnih.gov The synthesis of PRPP itself is catalyzed by PRPP synthetase from ribose-5-phosphate (B1218738) and ATP, and its activity is influenced by factors like the intracellular concentration of inorganic phosphate (B84403). portlandpress.comorpha.net
Inosine Monophosphate as a Central Precursor
Inosine monophosphate (IMP) occupies a pivotal branch point in purine metabolism. nih.govnih.gov Once synthesized, IMP serves as the direct precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). fiveable.medroracle.ai The pathway diverges from IMP, with one branch leading to AMP synthesis and the other to GMP synthesis, allowing cells to regulate the production of these two essential purine nucleotides based on metabolic needs. droracle.ai The conversion to AMP requires GTP and aspartate, while the synthesis of GMP requires ATP and glutamine. droracle.ai Beyond its role as a precursor, IMP levels can also be influenced by purine catabolic pathways, such as the deamination of AMP or the hydrolysis of ITP. nih.gov
Conversion of Inosine Monophosphate to Inosine Triphosphate
While IMP is primarily channeled towards AMP and GMP production, it can also be phosphorylated to form inosine diphosphate (B83284) (IDP) and subsequently this compound (ITP). An alternative route for ITP formation involves the direct modification of ATP.
Nucleoside Monophosphate and Diphosphate Kinase Activity in this compound Synthesis
The synthesis of ITP from IMP occurs through a sequential two-step phosphorylation process catalyzed by specific kinase enzymes.
Nucleoside Monophosphate Kinases (NMPKs) : These enzymes catalyze the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside monophosphate. ontosight.aidavuniversity.orgnih.gov In this context, an NMPK would phosphorylate IMP to form inosine diphosphate (IDP). ildcare.nl While some NMPKs are highly specific, others have broader substrate activity.
Nucleoside Diphosphate Kinases (NDPKs) : These enzymes are primarily responsible for maintaining the cellular balance of nucleoside triphosphates by catalyzing the transfer of the terminal phosphate group from a donor NTP (usually ATP) to a nucleoside diphosphate (NDP). proteopedia.orgresearchgate.net NDPK efficiently catalyzes the conversion of IDP to ITP, completing the synthesis pathway from IMP. researchgate.nethmdb.ca This function is crucial for synthesizing nucleoside triphosphates other than ATP, which are needed for various cellular processes like nucleic acid synthesis. proteopedia.orgecmdb.ca
Deamination of Adenosine Triphosphate as a Source of this compound
ITP can also be generated through the deamination of adenosine triphosphate (ATP). wikipedia.org This reaction, which converts adenine (B156593) to the hypoxanthine (B114508) base of inosine, produces ITP and ammonia. ontosight.ai This process can occur spontaneously within cells and may be enhanced by conditions such as oxidative stress. biorxiv.orgresearchgate.net The enzymatic activity responsible is referred to as ATP deaminase activity. ontosight.aitrilinkbiotech.com This pathway represents a source of non-canonical nucleotides that cells must manage to prevent their erroneous incorporation into DNA and RNA. wikipedia.orgbiorxiv.org
Catabolism of this compound: The Role of this compound Pyrophosphohydrolase (ITPase)
Due to the potential for ITP to be mistakenly used in nucleic acid synthesis, leading to mutagenesis, cells possess a highly efficient "house-cleaning" or "sanitizing" enzyme to control its levels. wikipedia.orgd-nb.infodiva-portal.org This crucial function is performed by this compound pyrophosphohydrolase (ITPase), an enzyme encoded by the ITPA gene. d-nb.infonih.govresearchgate.net
ITPase catalyzes the pyrophosphohydrolysis of ITP, cleaving it back to inosine monophosphate (IMP) and releasing a pyrophosphate (PPi) molecule. ildcare.nlbiorxiv.orgd-nb.info The enzyme is highly specific for non-canonical purine nucleoside triphosphates, primarily ITP, deoxythis compound (dITP), and xanthosine (B1684192) triphosphate (XTP). ildcare.nld-nb.infonih.gov By efficiently converting ITP back to IMP, ITPase maintains very low intracellular concentrations of ITP, thereby safeguarding the integrity of DNA and RNA by preventing the incorporation of aberrant purine nucleotides. wikipedia.orgildcare.nlhmdb.ca This enzymatic activity is vital for cellular health, as a deficiency in ITPase can lead to an abnormal accumulation of ITP in cells. hmdb.ca
Interconnections with Other Nucleotide Metabolic Pathways
The metabolism of ITP does not occur in isolation but is interconnected with the metabolic pathways of other essential nucleotides.
Relationship with Adenosine Triphosphate and Guanosine Triphosphate Pathways
ITP metabolism is closely related to the pathways of ATP and GTP, the primary energy currency and signaling molecules in the cell. wikipedia.org ITP can be formed from the deamination of ATP. wikipedia.orgbiorxiv.orgbiorxiv.org Inosine monophosphate (IMP), the precursor and breakdown product of ITP, is a branch-point metabolite for the synthesis of both AMP and GMP. columbia.eduresearchgate.net The synthesis of AMP from IMP requires GTP as an energy source, while the synthesis of GMP from IMP requires ATP. columbia.edu This reciprocal relationship highlights the tight regulation and interdependence of these purine nucleotide pools. The accumulation of ITP can interfere with GTP-requiring reactions. ildcare.nl
Metabolism of Deoxythis compound and Xanthosine Triphosphate
ITPase is not only specific for ITP but also acts as a "house-cleaning" enzyme by degrading other non-canonical purine nucleotides, such as deoxythis compound (dITP) and xanthosine triphosphate (XTP). researchgate.netnih.gov dITP can be generated from the deamination of deoxyadenosine (B7792050) triphosphate (dATP) or the phosphorylation of deoxyinosine monophosphate (dIMP). ontosight.ainih.gov Similar to ITP, dITP is hydrolyzed by ITPase to dIMP. ildcare.nlontosight.ai The efficient catabolism of dITP is crucial to prevent its incorporation into DNA, which can lead to mutations and genomic instability. ontosight.aiontosight.ai
Xanthosine triphosphate (XTP) is another non-canonical nucleotide that can be formed from the deamination of GTP or the phosphorylation of xanthosine monophosphate (XMP). biorxiv.orgbiorxiv.org XTP is also a substrate for ITPase, which hydrolyzes it to XMP. biorxiv.orgmedchemexpress.com The removal of both dITP and XTP by ITPase underscores its critical role in maintaining the fidelity of genetic material. researchgate.netnih.gov
Purine Degradation Pathway and Inosine Metabolites to Uric Acid
The metabolic fate of this compound is intricately linked to the broader purine degradation pathway. This pathway is a series of enzymatic reactions that break down purine nucleotides, including those derived from ITP, into the final product, uric acid, for excretion in humans and higher primates. researchgate.netdroracle.aimdpi.com
This compound Biosynthesis
This compound is not synthesized de novo in the same manner as primary purine nucleotides like adenosine triphosphate (ATP) and guanosine triphosphate (GTP). Instead, it arises as a by-product of purine metabolism, primarily through the phosphorylation of inosine monophosphate (IMP). diva-portal.orgnih.gov IMP is a central intermediate in purine metabolism, serving as the precursor for both AMP and GMP. diva-portal.orgnih.govtaylorandfrancis.com
The biosynthesis of ITP from IMP occurs via a two-step sequential phosphorylation:
IMP to Inosine Diphosphate (IDP): Inosine monophosphate is first phosphorylated to inosine diphosphate. This reaction is catalyzed by a nucleoside monophosphate kinase. nih.govildcare.nl
IDP to this compound (ITP): Subsequently, IDP is phosphorylated to ITP by the enzyme nucleoside diphosphate kinase. nih.govildcare.nl
ITP can also be formed through the deamination of ATP, a process that can be accelerated by conditions of oxidative stress. uni-hannover.debiorxiv.org
This compound Catabolism
The intracellular concentration of ITP is kept at a very low level through the action of a highly specific and efficient enzyme: this compound Pyrophosphatase (ITPase). diva-portal.orgildcare.nl This enzyme is considered a crucial "house-cleaning" enzyme that prevents the accumulation of non-canonical purine nucleotides like ITP, deoxythis compound (dITP), and xanthosine triphosphate (XTP). nih.govnih.govresearchgate.net
ITPase catalyzes the hydrolysis of ITP back to inosine monophosphate (IMP) and pyrophosphate (PPi). diva-portal.orgnih.govwikipedia.org This reaction is vital to prevent the erroneous incorporation of inosine into DNA and RNA, which could otherwise lead to mutagenesis and cellular damage. diva-portal.orgnih.gov The enzyme is a homodimer and requires magnesium (Mg²⁺) or manganese (Mn²⁺) ions for its catalytic activity. diva-portal.orguniprot.org The continuous cycle of ITP synthesis from IMP and its subsequent hydrolysis back to IMP is sometimes referred to as a "futile cycle," which underscores the importance of maintaining low ITP levels. nih.govildcare.nl
Degradation of Inosine Metabolites to Uric Acid
The catabolism of ITP yields IMP, which can re-enter anabolic pathways or be further degraded. When destined for catabolism, IMP is dephosphorylated to the nucleoside inosine. Inosine is a key metabolite that enters the final stages of the purine degradation pathway. droracle.ai
The conversion of inosine to uric acid proceeds through the following key steps:
Inosine to Hypoxanthine: The enzyme purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of inosine, releasing the purine base hypoxanthine and ribose-1-phosphate. nih.govmdpi.comnih.gov
Hypoxanthine to Xanthine (B1682287): Hypoxanthine is then oxidized to xanthine. This reaction is catalyzed by the enzyme xanthine oxidase (also known as xanthine oxidoreductase). researchgate.netresearchgate.netnih.govhmdb.ca
Xanthine to Uric Acid: In the final step of the pathway in humans, xanthine oxidase catalyzes the further oxidation of xanthine to produce uric acid. droracle.ainih.govresearchgate.nethmdb.ca
Uric acid is the terminal product of purine catabolism in humans because they lack the enzyme uricase (urate oxidase), which in other mammals further oxidizes uric acid to the more soluble compound allantoin. researchgate.netdroracle.ai
Table 1: Key Enzymes in this compound Metabolism and Purine Degradation
| Enzyme | Abbreviation | Function | Pathway |
|---|---|---|---|
| Nucleoside Monophosphate Kinase | - | Phosphorylates IMP to IDP | ITP Biosynthesis |
| Nucleoside Diphosphate Kinase | - | Phosphorylates IDP to ITP | ITP Biosynthesis |
| This compound Pyrophosphatase | ITPase | Hydrolyzes ITP to IMP and PPi | ITP Catabolism |
| Purine Nucleoside Phosphorylase | PNP | Converts Inosine to Hypoxanthine | Purine Degradation |
| Xanthine Oxidase / Xanthine Dehydrogenase | XO / XOR | Oxidizes Hypoxanthine to Xanthine and Xanthine to Uric Acid | Purine Degradation |
Enzymatic Regulation of Inosine Triphosphate Homeostasis
Inosine (B1671953) Triphosphate Pyrophosphohydrolase (ITPase)
ITPase is a crucial enzyme that sanitizes nucleotide pools by hydrolyzing noncanonical purine (B94841) nucleoside triphosphates. d-nb.infotandfonline.com It specifically targets ITP, deoxyinosine triphosphate (dITP), and xanthosine (B1684192) triphosphate (XTP), converting them into their respective monophosphate forms and releasing pyrophosphate. d-nb.infouniprot.orgnih.gov This action prevents the accumulation of these aberrant nucleotides, which can arise from the deamination of adenine (B156593) and guanine-containing nucleotides or the phosphorylation of inosine monophosphate (IMP). uni-hannover.debiorxiv.org
ITPase is encoded by the ITPA gene in humans, which is located on the short arm of chromosome 20. nih.govgenecards.orgmdpi.com The gene encodes a protein that functions as a homodimer in the cytoplasm. genecards.orgwikipedia.orgoup.com The expression of the ITPA gene varies significantly across different human tissues, with the highest levels found in the heart, liver, pancreas, thyroid, testes/ovaries, and adrenal glands. d-nb.infonih.gov
Mutations in the ITPA gene can lead to ITPase deficiency, an autosomal recessive condition characterized by the accumulation of ITP in erythrocytes. plos.orginvitae.comjci.org Several genetic variants have been identified that impact ITPase activity. mdpi.com For instance, the c.94C>A (p.Pro32Thr) polymorphism is associated with reduced enzyme activity due to decreased protein stability, altered catalytic rate, and abnormal mRNA splicing. mdpi.comoup.comjci.org Another variant, c.124+21A>C, also results in diminished ITPase activity. mdpi.com Homozygous loss-of-function mutations in ITPA have been linked to severe conditions like early infantile epileptic encephalopathy and a lethal infantile dilated cardiomyopathy, underscoring the critical role of ITPase in normal development. plos.orgjci.org
Table 1: Clinically Relevant ITPA Gene Variants and their Effect on ITPase Activity
| Variant | Consequence | Resulting ITPase Activity | Associated Conditions |
|---|---|---|---|
| c.94C>A (p.Pro32Thr) | Missense mutation leading to reduced protein stability and altered splicing. mdpi.comjci.org | Heterozygotes: ~25% of wild-type activity. genecards.orgHomozygotes: Complete loss of activity. genecards.org | Increased toxicity to purine analog drugs, protection against ribavirin-induced anemia. jci.orgnih.gov |
| c.124+21A>C | Splicing defect. mdpi.com | Heterozygotes: ~60% of wild-type activity.Homozygotes: ~30% of wild-type activity. mdpi.com | Associated with adverse drug reactions to azathioprine (B366305). ildcare.nl |
| c.532C>T (p.Arg178Cys) | Missense mutation. mdpi.com | Leads to a nonfunctional protein. d-nb.info | Infantile encephalopathy. d-nb.infomdpi.com |
ITPase exhibits a high degree of specificity for noncanonical purine nucleoside triphosphates. d-nb.info Its primary substrates are this compound (ITP), deoxythis compound (dITP), and xanthosine triphosphate (XTP). uniprot.orguni-hannover.de The enzyme hydrolyzes these substrates to their corresponding monophosphates (IMP, dIMP, and XMP) and pyrophosphate. tandfonline.comosti.gov ITPase does not effectively distinguish between the ribose and deoxyribose forms of these nucleotides. uniprot.org
Studies have shown that ITPase has minimal to no activity towards canonical nucleoside triphosphates such as adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.govosti.gov The enzyme's high affinity for ITP and its analogs is crucial for its role in preventing their incorporation into DNA and RNA. d-nb.info The substrate specificity of human erythrocyte ITPase has been determined, showing a preference for ITP over thiopurine metabolites. ildcare.nl
Table 2: Substrate Specificity of Human Erythrocyte ITPase
| Substrate | KM (µM) | Vmax (µmol/mg protein/h) | Vmax/KM |
|---|---|---|---|
| Inosine-5´-triphosphate | 107 | 1068 | 9.9 |
| 6-thio-inosine-5´-triphosphate | 283 | 512 | 1.8 |
| 6-methylthio-inosine-5´-triphosphate | 924 | 335 | 0.4 |
Data sourced from Bierau et al. (2007). ildcare.nl
The catalytic activity of ITPase is dependent on the presence of divalent metal cations, with magnesium ions (Mg²⁺) being the most effective cofactor. nih.govgenecards.orgosti.gov The optimal concentration of Mg²⁺ for maximal activity is approximately 50 mM. nih.gov Other divalent cations, such as manganese (Mn²⁺), can also support ITPase activity, though typically to a lesser extent. uniprot.org Conversely, ions like calcium (Ca²⁺), cadmium (Cd²⁺), and cobalt (Co²⁺) have been shown to inhibit the enzyme's function. d-nb.infomdpi.com
The regulation of ITPase activity is not fully understood, and it is an area of ongoing research. mdpi.com While some studies have suggested the possibility of allosteric regulation, concrete evidence in human ITPase is limited. mdpi.com Inosine 5'-diphosphate (IDP) has been identified as a competitive inhibitor of the human ITPase reaction. d-nb.infonih.gov However, strong positive cooperativity has been reported for the E. coli ortholog, RdgB, but not for the human enzyme. d-nb.infomdpi.com
The potential for post-translational modifications of ITPase exists, which could alter its kinetic properties. nih.gov Information from protein databases indicates potential sites for ubiquitination and glycosylation on the human ITPA protein. genecards.org However, the functional impact of these modifications on ITPase activity and regulation in vivo remains to be elucidated. biorxiv.org
Other Enzymatic Influences on this compound Levels
While ITPase is the primary enzyme responsible for hydrolyzing ITP, other enzymes can influence its intracellular concentration by affecting the levels of its precursor, inosine monophosphate (IMP), or by directly synthesizing ITP.
This compound can be formed through the sequential phosphorylation of inosine monophosphate (IMP). ildcare.nl This process is catalyzed by nucleoside monophosphate kinases and nucleoside diphosphate (B83284) kinases. ildcare.nl Therefore, the activities of these kinases can indirectly impact the levels of ITP. For example, nucleoside diphosphate kinases (NDPKs) catalyze the transfer of a phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like IDP) to form ITP. hmdb.cawikipedia.org
Furthermore, some nucleoside kinases can directly phosphorylate inosine to IMP, which can then be further phosphorylated to ITP. nih.gov In plants, a plastid-located nucleoside kinase (PNK1) has been shown to phosphorylate inosine, thereby participating in inosine salvage and influencing the purine nucleotide pool. nih.gov The possibility of spurious phosphorylation of IMP by other kinases also exists, which could contribute to the ITP pool. biorxiv.org
Adenosine Deaminase and AMP Deaminase in this compound Precursor Metabolism
The metabolic pathways leading to the formation of ITP are critically influenced by the activities of adenosine deaminase (ADA) and AMP deaminase (AMPD). These enzymes regulate the levels of precursors that can be converted into ITP.
Adenosine Deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. researchgate.netsdbonline.orgmdpi.comnih.gov By converting adenosine to inosine, ADA plays a significant role in determining the intracellular and extracellular concentrations of adenosine. researchgate.netnih.gov This function is vital for the development and regulation of the immune system. researchgate.net Inosine, the product of ADA activity, can then be further metabolized. oup.com The activity of ADA is a key mechanism for terminating adenosine signaling, which is particularly important in the cardiovascular system. mdpi.com
AMP Deaminase (AMPD) catalyzes the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP). nih.govwikipedia.orgnih.gov This reaction is a key step in the purine nucleotide cycle, which has the net effect of converting aspartate to fumarate (B1241708) and ammonium. columbia.edu The conversion of AMP to IMP is a critical control point in purine metabolism, helping to maintain the balance between adenine and guanine (B1146940) nucleotides. libretexts.org Under conditions of high energy demand, the activity of AMPD can increase, leading to a transient accumulation of IMP, which can then be converted to inosine. embopress.org
The interplay between ADA and AMPD is fundamental in controlling the flux of purine metabolites. Both pathways converge on the production of inosine and IMP, which are direct precursors for the synthesis of ITP. nih.gov The regulation of these enzymes ensures that the levels of ITP precursors are kept in check, thereby preventing the excessive formation of this non-canonical nucleotide.
NUDT16 Protein Function in Nucleotide Pool Cleaning
The NUDT16 (Nudix Hydrolase 16) protein is a key enzyme in the sanitization of the nucleotide pool, playing a direct role in the hydrolysis of inosine nucleotides. nih.govsinobiological.com It functions as a phosphatase that hydrolyzes non-canonical purine nucleotides, including inosine diphosphate (IDP), deoxyinosine diphosphate (dIDP), ITP, and deoxythis compound (dITP), to their respective monophosphate forms. sinobiological.comuniprot.orgabcam.com
Biochemical analyses have revealed that NUDT16 has a broad substrate specificity but shows a higher affinity for IDP and dIDP. sinobiological.comuniprot.org The order of its hydrolytic activity is IDP > dIDP >> GDP = dGDP > XDP = ITP = dITP. sinobiological.comuniprot.org By converting these inosine di- and triphosphates back to IMP and dIMP, NUDT16 prevents their incorporation into RNA and DNA, which could otherwise lead to chromosomal lesions and genomic instability. sinobiological.comresearchgate.net
Research has shown that the knockdown of NUDT16 in cells leads to suppressed cell proliferation and an increase in DNA strand breaks, highlighting its essential role in maintaining genome stability. nih.gov NUDT16 works in concert with this compound pyrophosphatase (ITPA), another important enzyme that hydrolyzes ITP, to ensure that the levels of ITP and dITP in the nucleotide pool remain low. researchgate.net
Table 1: Substrate Specificity of NUDT16
| Substrate | Relative Activity |
| Inosine Diphosphate (IDP) | +++++ |
| Deoxyinosine Diphosphate (dIDP) | ++++ |
| Guanosine Diphosphate (GDP) | ++ |
| Deoxyguanosine Diphosphate (dGDP) | ++ |
| Xanthosine Diphosphate (XDP) | + |
| This compound (ITP) | + |
| Deoxythis compound (dITP) | + |
| This table provides a qualitative representation of NUDT16's enzymatic activity towards various substrates, with '+' indicating the level of activity. |
Xanthine (B1682287) Oxidase/Dehydrogenase in Downstream Purine Metabolism
Following the conversion of ITP and its precursors, the resulting purine bases enter downstream metabolic pathways where Xanthine Oxidase (XO) and Xanthine Dehydrogenase (XDH) play a central role. These two enzymes are interconvertible forms of xanthine oxidoreductase (XOR) and are key to the catabolism of purines. physiology.org
XOR catalyzes the final two steps of purine degradation, converting hypoxanthine (B114508) to xanthine and then xanthine to uric acid. physiology.orgmdpi.comnih.gov Inosine, formed from the dephosphorylation of IMP, is converted to hypoxanthine by purine nucleoside phosphorylase. oup.comnih.gov Hypoxanthine then serves as a substrate for XOR. mdpi.com
The dehydrogenase form (XDH) preferentially uses NAD+ as an electron acceptor, while the oxidase form (XO) uses molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818). physiology.org The conversion of XDH to XO can be triggered by factors such as oxidation and proteolysis. physiology.org The activity of these enzymes is crucial in the final steps of purine breakdown, ultimately leading to the formation of uric acid, the end product of purine metabolism in humans. researchgate.net
The regulation of xanthine oxidase/dehydrogenase is important as its activity influences the levels of uric acid and the production of ROS, which have been implicated in various pathological conditions. physiology.orghapres.com In the context of ITP homeostasis, these enzymes are responsible for the ultimate clearance of the purine base derived from ITP metabolism.
Table 2: Key Enzymes in this compound Homeostasis
| Enzyme | Function | Role in ITP Homeostasis |
| Adenosine Deaminase (ADA) | Converts adenosine to inosine. researchgate.net | Regulates the level of a key ITP precursor. |
| AMP Deaminase (AMPD) | Converts AMP to IMP. nih.govwikipedia.org | Controls the production of IMP, a direct ITP precursor. |
| NUDT16 | Hydrolyzes IDP, dIDP, ITP, and dITP to their monophosphates. sinobiological.comuniprot.org | Directly removes inosine di- and triphosphates from the nucleotide pool. |
| Xanthine Oxidase/Dehydrogenase (XO/XDH) | Catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. physiology.orgmdpi.com | Involved in the downstream catabolism of the purine base derived from ITP. |
Cellular and Molecular Functions of Inosine Triphosphate
Role in Nucleotide Pool Balance and Integrity
The cellular nucleotide pool is a dynamic reservoir of building blocks for DNA and RNA synthesis, as well as energy currency for various metabolic processes. The purity of this pool is paramount for genetic stability.
Prevention of Non-Canonical Nucleotide Accumulation
Cellular nucleotide pools can become contaminated with non-canonical nucleotides, such as ITP and xanthosine (B1684192) triphosphate (XTP), which arise from the deamination of purine (B94841) bases or as byproducts of metabolism. plos.orgnih.govmdpi.comnih.gov The accumulation of these non-canonical nucleotides is prevented by the action of the enzyme inosine (B1671953) triphosphate pyrophosphatase (ITPase), also known as inosine triphosphate pyrophosphohydrolase. nih.govmdpi.comnih.govoup.comtandfonline.com
ITPase is a crucial "house-cleaning" enzyme that hydrolyzes non-canonical purine nucleoside triphosphates, including ITP, deoxythis compound (dITP), and XTP, into their corresponding monophosphates and pyrophosphate. nih.govmdpi.comnih.govtandfonline.comuniprot.org This action effectively removes these potentially harmful nucleotides from the precursor pool available for DNA and RNA synthesis. tandfonline.comuniprot.org The enzyme is ubiquitous, with homologs found in all domains of life, underscoring its fundamental importance in maintaining cellular homeostasis. nih.gov ITPase does not distinguish between the ribose and deoxyribose forms of these nucleotides. uniprot.orgnih.gov
The significance of ITPase is highlighted by the consequences of its deficiency. Complete ITPase deficiency in humans can lead to a severe multisystem disorder. nih.gov In the absence of functional ITPase, non-canonical nucleotides like ITP and dITP can accumulate to detrimental levels. plos.orgnih.gov
Safeguarding DNA and RNA Synthesis Fidelity by this compound Pyrophosphohydrolase
By preventing the accumulation of non-canonical nucleotides, ITPase plays a vital role in safeguarding the fidelity of DNA and RNA synthesis. plos.orgmdpi.comnih.govoup.comtandfonline.com The presence of ITP and dITP in the nucleotide pool can lead to their misincorporation into newly synthesized RNA and DNA chains by RNA and DNA polymerases, respectively. oup.comtandfonline.compnas.orgwikipedia.org
This misincorporation can have significant mutagenic consequences. wikipedia.org The incorporation of deoxyinosine into DNA is a premutagenic event, as it preferentially pairs with cytosine, leading to A:T to G:C transition mutations during subsequent rounds of replication. mdpi.comcapes.gov.brnih.gov By hydrolyzing ITP and dITP, ITPase minimizes the chances of these non-canonical bases being incorporated into nucleic acids, thereby preserving the integrity of the genetic material. mdpi.comtandfonline.comildcare.nl
The protective role of ITPase extends to preventing genome instability. plos.org The accumulation of non-canonical nucleotides and their subsequent incorporation into DNA can trigger DNA repair mechanisms. mdpi.com While these repair systems can remove the incorrect bases, excessive activation can lead to the formation of single-strand and double-strand breaks in the DNA, ultimately contributing to genomic instability. plos.orgnih.gov
Involvement in Nucleic Acid Incorporation
Despite the cellular machinery in place to prevent it, the incorporation of inosine into nucleic acids can occur, particularly when ITP levels are elevated.
Inosine Misincorporation into RNA and DNA
When ITPase function is compromised or overwhelmed, ITP and dITP can be utilized as substrates by RNA and DNA polymerases, leading to the misincorporation of inosine into RNA and DNA. nih.govoup.comtandfonline.compnas.orgwikipedia.org Studies have shown that in cells lacking ITPase, there is a detectable increase in the inosine content of both RNA and DNA. mdpi.comuni-hannover.deresearchgate.net
Research using in vitro transcription systems has demonstrated that an excess of ITP in the nucleotide pool results in its stochastic misincorporation into RNA. oup.com While inosine is predominantly incorporated in place of guanosine (B1672433), it can also substitute for cytidine, adenosine (B11128), and uridine (B1682114) to a lesser extent. oup.com The frequency of inosine misincorporation in RNA from lymphoblastoid cells of an individual with complete ITPase deficiency was found to be approximately 1 in 5,500 bases. researchgate.net
Similarly, the accumulation of dITP can lead to its incorporation into DNA, a process that can lead to point mutations. mdpi.com DNA repair mechanisms, such as base excision repair, are in place to remove deoxyinosine from the genome. mdpi.com
Consequences of Inosine in RNA: Structural Alterations and Mistranslation
The presence of inosine in RNA molecules can have profound functional consequences. tandfonline.compnas.orgwikipedia.orguni-hannover.de Structurally, inosine's ability to form hydrogen bonds differs from that of adenosine, which can alter the secondary structure of RNA. encyclopedia.pub Since inosine is often interpreted as guanosine by the cellular machinery, its presence can disrupt or create new base-pairing interactions within the RNA molecule, affecting its stability, localization, and splicing. mdpi.comencyclopedia.pub An inosine-cytosine (I-C) base pair, for instance, is more stable than an adenosine-cytosine mismatch but less stable than a guanosine-cytosine pair. mdpi.comnih.gov
Functionally, the most significant consequence of inosine in messenger RNA (mRNA) is mistranslation. oup.comtandfonline.comuni-hannover.de The translational machinery generally interprets inosine as guanosine. mdpi.comencyclopedia.pub This can lead to the incorporation of incorrect amino acids into the growing polypeptide chain, a phenomenon known as recoding, which can alter the function of the resulting protein. mdpi.comnih.gov Beyond simple recoding, inosine-containing RNA has been shown to pose a challenge to efficient translation, leading to reduced protein production. oup.com In vitro translation of luciferase RNA containing misincorporated inosine resulted in a significant decrease in luciferase activity, which was only partially explained by a reduction in the amount of protein produced. oup.com This suggests that inosine can also lead to ribosome stalling and the production of truncated or misfolded proteins. oup.commdpi.com
Potential Role as an Energy-Rich Molecule and Phosphate (B84403) Donor
This compound, structurally similar to ATP and Guanosine Triphosphate (GTP), is an energy-rich molecule containing high-energy phosphoanhydride bonds. ontosight.aiontosight.ai The hydrolysis of its triphosphate group can release a substantial amount of energy, enabling it to act as a phosphate donor in various biochemical reactions, thus participating in cellular energy transfer. ontosight.aiontosight.ai
While ATP is the primary energy currency in most cellular processes, ITP can serve as an alternative phosphoryl donor for certain enzymes. wikipedia.orgbritannica.com Research has shown that ITP can be utilized by some kinases, although often with different kinetics compared to ATP. For instance, the enzyme hexokinase D (glucokinase) can use ITP as a phosphate donor for the phosphorylation of glucose. nih.govnih.gov However, in this specific reaction, ITP proves to be a much poorer substrate than ATP. nih.govpsu.edu The Michaelis constant (Km) for ITP is significantly higher, and the maximum reaction rate (Vmax) is considerably lower compared to when ATP is the substrate, indicating a lower affinity and efficiency. nih.govnih.govpsu.edu
Another example is the action of inosine kinase, which catalyzes the formation of Inosine Monophosphate (IMP) from inosine, utilizing ATP as the phosphate donor. wikipedia.org Furthermore, nucleoside diphosphate (B83284) kinases can use donors like ATP to phosphorylate Inosine Diphosphate (IDP) to ITP, highlighting the integration of ITP into the cell's broader network of nucleotide metabolism and energy exchange. nih.gov The ability of ITP to participate in these reactions underscores its capacity as an energetic molecule and phosphate group carrier, even if it is not the preferred substrate in many mainstream energy-dependent pathways.
Modulation of Cellular Signaling Pathways
Beyond its role in energy metabolism, ITP significantly influences cellular signaling, primarily by interacting with pathways that typically rely on GTP or ATP. Its structural similarity to these canonical nucleotides allows it to act as a substitute or competitor, thereby modulating the activity of key signaling proteins. biorxiv.orgbiorxiv.org
Interference with G-protein Signaling Pathways
G-proteins are critical molecular switches in signal transduction, activated when they bind GTP. ITP can act as a functional analog to GTP, binding to the α-subunit of G-proteins and participating in G-protein-mediated signal transduction. medchemexpress.com Studies have demonstrated that ITP can support the activation of effector systems that are normally regulated by GTP-bound G-proteins. nih.gov
However, the interaction is not always equivalent. Research on the retinal G-protein, transducin, and G-proteins in HL-60 leukemia cells shows that GTP, ITP, and Xanthosine Triphosphate (XTP) bind to G-proteins with differing affinities and are hydrolyzed with different efficiencies. nih.gov For example, chemoattractants like N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) and leukotriene B4 (LTB4) were found to be more potent activators of ITP hydrolysis (ITPase activity) than GTP hydrolysis (GTPase activity) in HL-60 membranes. nih.gov Conversely, complement C5a effectively activated GTPase but was a weak stimulator of ITPase. nih.gov This suggests that different receptors can induce distinct G-protein conformations that have varied specificities for ITP versus GTP, allowing for differential signaling outcomes. This functional nonequivalence has led to the hypothesis that ITP, alongside GTP and XTP, may act as a differential signal amplifier and sorter at the G-protein level. nih.gov
Influence on Microtubule Assembly
Microtubule dynamics, essential for cell structure, division, and transport, are heavily dependent on the polymerization of tubulin, a process that requires the binding and hydrolysis of GTP. Research has shown that other purine ribonucleoside 5'-triphosphates, including ITP, can also support glycerol-induced tubulin polymerization. capes.gov.brnih.gov
While active, ITP is less efficient than GTP in promoting this assembly. Studies comparing the efficacy of various nucleotides found that a significantly higher concentration of ITP is required to initiate tubulin polymerization compared to GTP. The threshold concentrations for inducing polymerization were reported to be approximately 7 µM for GTP, but 30 µM for ITP. capes.gov.brnih.gov This indicates a feebler interaction of ITP with the exchangeable nucleotide-binding site on tubulin. capes.gov.br The ability of ITP to substitute for GTP in this fundamental cytoskeletal process, albeit with lower affinity, highlights its potential to interfere with or modulate microtubule dynamics in cellular contexts where ITP concentrations might fluctuate. biorxiv.orgbiorxiv.org
Interactions with ATP-dependent Metabolic Reactions
ITP can serve as a substrate in several metabolic reactions that are classically dependent on ATP. biorxiv.orgbiorxiv.org The enzyme this compound pyrophosphatase (ITPA) is central to regulating ITP levels by hydrolyzing it to IMP, thereby preventing its accumulation and potential interference with these reactions. wikipedia.orgnih.gov
Kinases, a major class of ATP-dependent enzymes, can sometimes utilize ITP as a phosphoryl donor. As mentioned previously, hexokinase D can use ITP, but its kinetic parameters are substantially less favorable than with ATP. nih.govpsu.edu A study comparing the two substrates found the Km for ITP to be 24 times higher and the Vmax to be about 8-fold lower than for ATP, which has implications for the enzyme's regulatory (co-operative) behavior. nih.govnih.govpsu.edu
Similarly, enzymes involved in purine metabolism can interact with ITP. Inosine kinase and inosine-guanosine kinase are enzymes that phosphorylate inosine to IMP, using ATP as the phosphate source. wikipedia.orgwipo.int The pathways for purine nucleotide synthesis can also work on inosine and xanthosine precursors, potentially generating ITP and XTP, which can then enter into the metabolic network. nih.gov These interactions demonstrate that while ATP is the principal high-energy phosphate donor, ITP can participate in and influence ATP-dependent metabolic pathways, with its impact being largely controlled by its cellular concentration and the specific kinetics of the enzymes involved.
Table 1: Comparison of Nucleotide Activity in Selected Cellular Processes
| Cellular Process | Primary Nucleotide | ITP Activity | Key Findings |
|---|---|---|---|
| G-protein Signaling | GTP | Can substitute for GTP | Binds to G-proteins with different affinities and can be hydrolyzed at different rates depending on the specific G-protein and receptor stimulus. nih.gov |
| Microtubule Assembly | GTP | Supports polymerization | Requires a higher threshold concentration (30 µM) compared to GTP (7 µM), indicating a lower affinity for tubulin. capes.gov.brnih.gov |
| Glucose Phosphorylation | ATP | Can act as a phosphate donor | Functions as a much poorer substrate for hexokinase D, with a 24-fold higher Km and 8-fold lower Vmax compared to ATP. nih.govpsu.edu |
Role as a Potential Signaling Molecule and Second Messenger
While ITP can modulate signaling pathways by substituting for GTP or ATP, its role as a classical second messenger is not established. Second messengers are intracellular molecules like cyclic AMP (cAMP), diacylglycerol (DAG), and inositol (B14025) trisphosphate (IP3) that are rapidly synthesized or released in response to a first messenger (an extracellular signal) and trigger downstream cellular responses. wikipedia.org Inositol trisphosphate (IP3), in particular, is a well-known second messenger that mobilizes intracellular calcium. wikipedia.orgnih.govnih.gov It is critical to distinguish it from this compound (ITP).
The evidence for ITP's signaling role points more towards it being a modulator or a non-canonical nucleotide that can interfere with established signaling mechanisms. biorxiv.orgbiorxiv.org Its ability to interact with G-proteins with different outcomes than GTP suggests it could sort or fine-tune signals. nih.gov There is evidence that ITP may have regulatory functions within cells by influencing metabolic pathways. ontosight.ai However, it does not appear to be generated in the rapid, transient manner characteristic of second messengers in response to receptor activation. Instead, its cellular levels are primarily controlled by purine metabolism and the activity of the ITPA enzyme, which acts to prevent its accumulation. nih.govnih.govdiva-portal.org Therefore, while ITP is a biologically active molecule that can influence signaling, it functions more as an alternative substrate or allosteric effector rather than a dedicated second messenger in its own right.
Table 2: List of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | ITP |
| Adenosine triphosphate | ATP |
| Guanosine triphosphate | GTP |
| Inosine monophosphate | IMP |
| Inosine diphosphate | IDP |
| Xanthosine triphosphate | XTP |
| Cyclic adenosine monophosphate | cAMP |
| Diacylglycerol | DAG |
| Inositol 1,4,5-trisphosphate | IP3 |
| N-formyl-L-methionyl-L-leucyl-L-phenylalanine | fMLP |
| Leukotriene B4 | LTB4 |
Inosine Triphosphate in Physiological Processes
Contribution to Normal Cellular Homeostasis and Nucleotide Metabolism
ITP and its regulatory enzyme, ITPase, are integral to maintaining the balance of the cellular nucleotide pool. nih.gov ITPase prevents the accumulation of non-canonical purine (B94841) nucleotides, such as ITP and deoxyinosine triphosphate (dITP), which can arise from the deamination of their canonical counterparts, ATP and dATP. mdpi.combiorxiv.org This "housekeeping" function is vital for cellular homeostasis. ersnet.org
The primary sources of ITP are believed to be the deamination of ATP and the phosphorylation of IMP. researchgate.netnih.gov ITPase activity ensures that ITP is converted back to IMP, which can then re-enter the standard purine metabolism pathways. ectrx.org In erythrocytes, for instance, the absence of ITPase activity leads to a significant buildup of ITP. biorxiv.org This highlights the enzyme's critical role in managing nucleotide pools within specific cell types.
Deficiency in ITPase can disrupt this balance, leading to an accumulation of ITP. ectrx.org While partial ITPase deficiency is often benign, it can have clinical implications, particularly in response to certain drugs. nih.gov Complete deficiency, however, can lead to severe health issues due to the metabolic imbalance. nih.gov
Role in DNA Repair Mechanisms and Genomic Stability
Inosine (B1671953) triphosphate plays a crucial, albeit indirect, role in maintaining genomic stability. The accumulation of its deoxynucleotide counterpart, deoxythis compound (dITP), poses a significant threat to the integrity of DNA. researchgate.net ITPase acts as a guardian by hydrolyzing dITP, preventing its incorporation into the DNA strand during replication. plos.orgnih.gov
When dITP is incorporated into DNA, it can lead to mismatches and subsequent mutations. researchgate.net Specifically, deoxyinosine can pair with cytosine, leading to A:T to G:C transition mutations if not repaired before the next round of DNA replication. researchgate.net The cell has repair mechanisms, such as base excision repair (BER) and alternative excision repair (AER), to remove inosine from DNA. researchgate.net
Studies have shown that a lack of functional ITPase sensitizes cells to DNA damage and apoptosis, particularly when challenged with purine analogs. plos.orgnih.gov This underscores the importance of ITPase in preventing the accumulation of non-canonical nucleotides in the precursor pool, thereby safeguarding the genome from damage and instability. plos.org The accumulation of these nucleotides can lead to DNA strand breaks, which, if not properly repaired, can result in more severe chromosomal rearrangements. biorxiv.org
Influence on Gene Expression Regulation
This compound and its metabolic regulation have been shown to influence the expression of a variety of genes, particularly those involved in stress responses, immunity, and senescence. This regulation often occurs as a downstream consequence of ITP accumulation or the cellular stress associated with it.
Upregulation of Stress-Related Genes
The accumulation of ITP, often resulting from a deficiency in the ITPase enzyme, can trigger a stress response at the cellular level, leading to the upregulation of stress-related genes. biorxiv.org This has been observed in studies on Arabidopsis thaliana, where a loss of ITPA function leads to the induction of genes associated with stress responses. biorxiv.org Many of these upregulated transcripts encode for proteins such as kinases and transcription factors, which are key players in cellular signaling cascades initiated by stress. biorxiv.orgbiorxiv.org This suggests that the cell recognizes the accumulation of non-canonical nucleotides like ITP as a stress signal, prompting a broad transcriptional response to mitigate potential damage. researchgate.net
Regulation of Transcripts Associated with Immunity and Senescence
A notable consequence of ITP accumulation is the upregulation of genes associated with the immune response and cellular senescence. researchgate.netresearchgate.net In plants, the loss of ITPase function has been linked to the accumulation of salicylic (B10762653) acid, a key signaling molecule in plant immunity, and the upregulation of transcripts related to systemic acquired resistance (SAR). biorxiv.orgbiorxiv.org This suggests a link between nucleotide pool integrity and the activation of defense pathways.
Furthermore, an increase in intracellular ITP is associated with early senescence. researchgate.netbiorxiv.org This is supported by the observation that transcripts for genes associated with aging are upregulated in organisms with deficient ITPase activity. biorxiv.orgbiorxiv.org This connection implies that the proper regulation of ITP levels is crucial for normal cellular lifespan and preventing premature aging.
Interplay with Oxidative Stress Responses
A significant connection exists between this compound and oxidative stress. Oxidative stress, characterized by an increase in reactive oxygen species (ROS), can lead to the deamination of purine nucleotides, including the conversion of ATP to ITP. biorxiv.orgresearchgate.net This makes the accumulation of ITP a potential biomarker and consequence of oxidative damage.
Studies have demonstrated that exposure to oxidative stress-inducing agents, such as cadmium, results in increased levels of ITP. researchgate.netbiorxiv.org In organisms with compromised ITPase function, this effect is exacerbated, leading to even higher accumulations of ITP. biorxiv.orgresearchgate.net This indicates that ITPase plays a crucial role in mitigating the effects of oxidative stress by clearing the non-canonical nucleotides generated. biorxiv.org The accumulation of ITP under oxidative stress can, in turn, trigger downstream signaling pathways, including the upregulation of stress-related and defense genes, as part of the cell's broader response to the damaging effects of ROS. biorxiv.orgresearchgate.net
Systemic Physiological Effects of this compound and its Metabolites
The systemic effects of this compound and its metabolites, primarily inosine and uric acid, are broad and multifaceted, influencing various physiological systems.
Inosine itself has been shown to possess neuroprotective, anti-inflammatory, and immunomodulatory properties. oup.comresearchgate.net It can cross the blood-brain barrier and has been investigated for its potential therapeutic effects in central nervous system disorders. frontiersin.org Inosine's conversion to uric acid, a potent antioxidant, is believed to contribute to some of its neuroprotective effects by scavenging reactive oxygen species. researchgate.netfrontiersin.org
The accumulation of ITP in erythrocytes, due to ITPase deficiency, has been linked to protection against drug-induced anemia. ekb.eg It is hypothesized that ITP can substitute for GTP in some cellular processes, thereby preserving ATP levels and protecting red blood cells from oxidative damage. plos.org
Furthermore, inosine and its downstream metabolites can influence immune responses. Inosine has been identified as a microbiota-derived metabolite that can enhance antitumor T-cell responses, highlighting a link between gut microbiota, purine metabolism, and systemic immunity. nih.gov
Energy Expenditure and Adipose Tissue Browning
The direct role of this compound in regulating energy expenditure and the browning of white adipose tissue is not yet fully established. However, purinergic signaling is recognized as a key regulator of adipocyte function. frontiersin.orguni-bonn.de The metabolic cascade involving ITP is of significant interest, as its downstream metabolite, inosine, has been identified as a potent activator of thermogenesis. oup.commdpi.com
Research has shown that apoptotic brown adipocytes release metabolites, with inosine being a key signaling molecule. researchgate.net This extracellular inosine stimulates energy expenditure in healthy neighboring brown adipocytes and promotes the "browning" of white adipocytes. mdpi.comresearchgate.net The mechanism involves inosine stimulating the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling pathway, a central regulatory axis for thermogenesis. mdpi.comresearchgate.net While these effects are attributed to inosine, it underscores the importance of the purine degradation pathway, in which ITP is a key intermediate, in controlling whole-body energy homeostasis. frontiersin.orgoup.com
Modulation of Leptin Sensitivity
The direct influence of this compound on leptin sensitivity is an emerging area of research with limited direct evidence. Current literature has not established a definitive link between ITP itself and the modulation of leptin signaling pathways. However, recent reviews have noted that inosine, the breakdown product of ITP, has been implicated in improving leptin sensitivity in animal studies. oup.com This suggests that the metabolic flux through the purine pathway, including the generation and degradation of ITP, could potentially impact endocrine signals related to energy balance, although the specific contribution of ITP remains to be elucidated.
Neuroprotection and Neuronal Function
The role of this compound in the nervous system is profound, as evidenced by the severe neurological disorders that arise from ITPase deficiency. mdpi.comnih.gov The accumulation of ITP in neural cells is highly neurotoxic, indicating that the precise regulation of ITP levels is critical for normal neuronal function. nih.govontosight.ai
Genetic defects in the ITPA gene that lead to its deficiency are a cause of severe developmental and epileptic encephalopathy (DEE), often with a lethal course in early infancy. nih.govdntb.gov.uanih.gov Clinical manifestations in affected individuals consistently include profound developmental delay, refractory epilepsy, and progressive microcephaly. mdpi.comnih.gov Studies on neural stem cell-specific Itpa-knockout mice mirror these findings, with the animals exhibiting spontaneous seizures, growth retardation, and early death. mdpi.comnih.gov
Mechanistically, the accumulation of ITP in neurons has been shown to cause a depolarized resting membrane potential and neuronal hyperexcitability. nih.gov This state of increased firing and frequent spontaneous excitatory and inhibitory postsynaptic currents is believed to be a primary driver of the seizure phenotype observed in ITPase deficiency. nih.gov Furthermore, elevated ITP levels lead to its misincorporation into RNA molecules, which can disrupt normal cellular processes and contribute to the observed neurodevelopmental pathology. nih.govresearchgate.net
| Clinical/Experimental Finding | Observation | Species | Reference |
|---|---|---|---|
| Early Infantile Epileptic Encephalopathy (DEE 35) | Severe, refractory seizures with onset in infancy. | Human | nih.govdntb.gov.uanih.gov |
| Neurodevelopmental Delay | Profound delay and subsequent regression of psychomotor skills. | Human | mdpi.comnih.gov |
| Microcephaly | Progressive or congenital microcephaly is a common feature. | Human | nih.govnih.gov |
| Neuronal Hyperexcitability | Depolarized resting membrane potential and increased spontaneous firing in neurons. | Mouse | nih.gov |
| ITP Incorporation into RNA | Significantly increased levels of inosine in RNA of the cerebral cortex, hippocampus, and cerebellum. | Mouse | nih.gov |
Immunomodulation and Anti-inflammatory Properties
This compound metabolism is intrinsically linked to immune function. The enzyme ITPase plays a crucial "housekeeping" role by sanitizing nucleotide pools, and its absence leads to the accumulation of ITP, which can disrupt normal immune cell processes, particularly under conditions of metabolic or inflammatory stress. ersnet.orgbrieflands.com
While the direct actions of ITP on immune cells are not fully characterized, the consequences of its accumulation point to a significant immunomodulatory role. ersnet.org The importance of maintaining purine homeostasis is highlighted by other inherited disorders in purine metabolism, such as adenosine deaminase deficiency, which results in severe combined immune deficiency. ersnet.orgbrieflands.com This suggests that proper regulation within the entire purine pathway, including ITP levels, is critical for a competent immune system. brieflands.com
Polymorphisms in the ITPA gene, which lead to reduced ITPase activity and consequently higher ITP levels, have been associated with altered immune responses and susceptibility to certain diseases. nih.govbrieflands.com For instance, some ITPA variants have been linked to an increased risk for young-onset tuberculosis, potentially due to a compromised immune response. mdpi.combrieflands.com These genetic variations also impact patient responses to therapies involving purine analogues, such as thiopurines, which are used as immunosuppressants. nih.gov
| Context | Finding/Hypothesis | Significance | Reference |
|---|---|---|---|
| ITPase "Housekeeping" Role | ITPase prevents the accumulation of noncanonical purines like ITP. | Crucial for maintaining homeostasis in immune cells during inflammatory responses. | ersnet.org |
| ITPA Gene Polymorphisms | Genetic variants lead to reduced ITPase activity and ITP accumulation. | Associated with altered immune-related disease susceptibility (e.g., tuberculosis) and pharmacogenetics. | mdpi.combrieflands.com |
| Comparison to other Purine Disorders | Defects in related purine enzymes (e.g., adenosine deaminase) cause severe immunodeficiencies. | Highlights the critical role of the entire purine pathway, including ITP regulation, in immunity. | ersnet.orgbrieflands.com |
Cardioprotective Effects
The term "cardioprotective" in the context of this compound is best understood by examining the severe cardiotoxicity that results from its accumulation. Evidence from human genetics and animal models demonstrates that the failure to hydrolyze ITP via ITPase is detrimental to cardiac health, indicating that low physiological levels of ITP are essential for normal heart function. mdpi.comresearchgate.net
Severe ITPase deficiency in humans is frequently associated with a lethal infantile dilated cardiomyopathy. mdpi.comnih.govresearchgate.net This severe cardiac phenotype underscores the critical role of ITPase in protecting the heart. In a comprehensive analysis of 40 individuals with ITPase deficiency, cardiac involvement was identified as a statistically significant predictor of adverse outcomes. nih.gov
These clinical findings are corroborated by animal studies. Itpa-knockout mice exhibit significant cardiac abnormalities, including a disorganization of cardiac myofibers, and ultimately die from cardiomyopathy. mdpi.comresearchgate.net The high levels of ITP incorporation into the RNA of heart tissue in these models suggest a potential mechanism for this cardiotoxicity. researchgate.net Therefore, the primary "cardioprotective" mechanism related to ITP is its efficient removal by ITPase, which prevents its accumulation to toxic levels in cardiac cells.
| Phenotype | Description | Species | Reference |
|---|---|---|---|
| Lethal Infantile Dilated Cardiomyopathy | Severe heart muscle disease leading to heart failure and early death. | Human | mdpi.comnih.govresearchgate.net |
| Muscle Heart Failure | Heart failure observed at an early age in families with biallelic ITPA mutations. | Human | mdpi.com |
| Cardiac Myofiber Disorganization | Structural abnormalities in the cardiac muscle fibers. | Mouse | mdpi.com |
| High Inosine Incorporation in Cardiac RNA | Particularly high levels of inosine were found in the RNA of heart tissue from ITPA-deficient models. | Mouse | researchgate.net |
Pathophysiological Roles of Inosine Triphosphate
Disorders of Purine (B94841) Metabolism Associated with Inosine (B1671953) Triphosphate Dysregulation
Disruptions in the delicate balance of purine metabolism can lead to the accumulation of ITP, with notable implications in certain inherited metabolic disorders.
Implications in Gout and Lesch-Nyhan Syndrome
While direct evidence linking elevated ITP to the primary pathophysiology of gout and Lesch-Nyhan syndrome is not extensively documented, the intricate connections within purine metabolism suggest a potential role. Both disorders are characterized by the overproduction of purine nucleotides. In such conditions of metabolic stress, the pathways leading to the formation of non-canonical nucleotides like ITP may be exacerbated. However, the specific contribution of ITP to the clinical features of gout and Lesch-Nyhan syndrome remains an area for further investigation.
Abnormal Accumulation of Inosine Triphosphate in Erythrocytes
A well-documented consequence of ITPase deficiency is the abnormal accumulation of ITP within red blood cells (erythrocytes). nih.govmetabolicsupportuk.orgebi.ac.uk This biochemical trait has been recognized since the 1960s and is a hallmark of individuals with reduced or absent ITPase activity. plos.orgnih.gov The concentration of ITP in the erythrocytes of ITPase-deficient individuals can be substantial, reaching up to 10-25% of the ATP pool in mouse models. biorxiv.org This accumulation is a direct result of the enzyme's inability to hydrolyze ITP to inosine monophosphate (IMP). nih.govhmdb.ca Despite the significant buildup of this non-canonical nucleotide, this condition in erythrocytes is often considered a benign enzymopathy, as it is not typically associated with any overt clinical pathology in the absence of other stressors. plos.orghmdb.ca
This compound Pyrophosphohydrolase Deficiency and Associated Phenotypes
The clinical spectrum of ITPase deficiency is broad, ranging from asymptomatic states to severe, multisystem disorders, largely dictated by the degree of residual enzyme activity, which in turn is determined by the nature of the mutations in the ITPA gene.
Genetic Variants and Polymorphisms of ITPA Gene
Several genetic variants and polymorphisms in the ITPA gene have been identified that lead to reduced ITPase activity. The most studied of these are the missense variant c.94C>A (p.Pro32Thr), also known as rs1127354, and a splicing-altering single nucleotide polymorphism (SNP) in intron 2, c.124+21A>C (rs7270101). d-nb.infounits.it
The c.94C>A (rs1127354) polymorphism results in a proline to threonine substitution at amino acid position 32. jci.org This change leads to reduced ITPase activity through a combination of decreased protein stability, reduced catalytic efficiency, and abnormal mRNA splicing. jci.orgnih.govbrieflands.com Individuals heterozygous for this variant have approximately 25% of wild-type ITPase activity, while homozygous individuals have less than 1% activity. nih.gov
The c.124+21A>C (rs7270101) variant, located in an intron, affects mRNA splicing, leading to moderately reduced ITPase activity. d-nb.infobrieflands.com Heterozygotes for this variant retain about 60% of wild-type activity, and homozygotes have about 30%. nih.gov Compound heterozygosity for both the c.94C>A and c.124+21A>C variants results in a severe reduction of ITPase activity to about 8% of normal levels. nih.gov
Another rare but significant mutation is c.532C>T (p.Arg178Cys) , which has been identified in patients with severe infantile encephalopathy. nih.govnih.gov This mutation affects a highly conserved arginine residue that is crucial for the enzyme's substrate selectivity and catalytic activity, likely resulting in a non-functional protein. d-nb.infonih.govnih.gov
Interactive Table: Common ITPA Gene Variants and their Effect on ITPase Activity
| Variant (rsID) | Nucleotide Change | Amino Acid Change | Effect on ITPase Activity |
| rs1127354 | c.94C>A | p.Pro32Thr | Severe reduction |
| rs7270101 | c.124+21A>C | N/A (splicing) | Moderate reduction |
| rs746930990 | c.532C>T | p.Arg178Cys | Severe reduction/loss of function |
Complete ITPase Deficiency and Severe Multisystem Disorders
Biallelic loss-of-function mutations in the ITPA gene, leading to complete or near-complete ITPase deficiency, cause severe and often fatal infantile multisystem disorders. researchgate.netresearchgate.netresearchgate.net These conditions are characterized by a range of severe clinical manifestations.
Infantile Epileptic Encephalopathy and Developmental and Epileptic Encephalopathy 35 (DEE35): Complete ITPase deficiency is a recognized cause of early infantile epileptic encephalopathy (EIEE) and is specifically classified as Developmental and Epileptic Encephalopathy 35 (DEE35). plos.orgresearchgate.netnih.govscienceopen.com Affected infants typically present with refractory seizures, profound developmental delay, microcephaly, hypotonia, and spasticity. jci.orgcambridge.org Neuroimaging often reveals a characteristic pattern of delayed myelination and diffusion restriction in early myelinating structures. researchgate.netcambridge.org The prognosis for these infants is poor, with most succumbing to complications in early childhood. jci.org
Cardiac Abnormalities: A significant and often life-limiting feature of complete ITPase deficiency is the development of cardiac abnormalities, most notably infantile-onset dilated cardiomyopathy. mdpi.complos.orgnih.gov This can lead to heart failure and is a major cause of mortality in affected individuals. mdpi.comjci.org Mouse models of complete ITPase deficiency have demonstrated that the accumulation of ITP in the heart disrupts the maintenance of a quality ATP pool, leading to cardiomyopathy. d-nb.infonih.gov The heart is one of the tissues with the highest expression of ITPA, underscoring the critical role of this enzyme in cardiac function. d-nb.info Some cases of complete ITPase deficiency present with a Martsolf-like syndrome, which includes features of Martsolf syndrome along with a lethal infantile dilated cardiomyopathy. mdpi.complos.orgnih.gov
Partial ITPase Deficiency and Clinical Implications
In contrast to the devastating consequences of complete ITPase deficiency, partial deficiency resulting from heterozygous or certain homozygous hypomorphic ITPA variants is often clinically asymptomatic under normal physiological conditions. plos.orgnih.gov This is considered a relatively common and benign trait. plos.orgresearchgate.net
Asymptomatic Traits: Many individuals with partial ITPase deficiency are unaware of their condition, as it does not typically produce any overt physical symptoms. metabolicsupportuk.org The primary indicator is the aforementioned accumulation of ITP in their erythrocytes. plos.orgnih.govresearchgate.net
Drug Sensitivities: Despite being largely asymptomatic, partial ITPase deficiency has significant pharmacogenetic implications. Individuals with reduced ITPase activity exhibit altered responses to certain medications, particularly purine analogue drugs like thiopurines (e.g., azathioprine (B366305), 6-mercaptopurine). d-nb.infonih.govnih.gov These individuals are at an increased risk of developing adverse drug reactions, including myelosuppression and hepatotoxicity, when treated with standard doses of these drugs. nih.govresearchgate.net The mechanism is thought to involve the metabolism of these drugs into active thiopurine nucleotides, which can be further converted to ITP analogues that accumulate in ITPase-deficient individuals, leading to toxicity. Conversely, partial ITPase deficiency has been shown to be protective against ribavirin-induced hemolytic anemia in patients treated for hepatitis C. units.itpharmgkb.org
Interactive Table: Clinical Phenotypes Associated with ITPase Deficiency
| Level of ITPase Deficiency | Associated Phenotypes | Key Genetic Basis |
| Complete | Infantile Epileptic Encephalopathy (DEE35), Severe Developmental Delay, Microcephaly, Dilated Cardiomyopathy, Martsolf-like Syndrome | Biallelic null mutations in ITPA |
| Partial | Asymptomatic, Abnormal ITP accumulation in erythrocytes, Drug sensitivities (e.g., to thiopurines, ribavirin) | Heterozygous or homozygous hypomorphic ITPA variants (e.g., c.94C>A, c.124+21A>C) |
This compound in Cancer Biology
This compound (ITP) and its metabolism, primarily governed by the enzyme this compound pyrophosphatase (ITPase), encoded by the ITPA gene, have significant implications in the context of cancer biology. ITPase plays a crucial role in cellular sanitation by hydrolyzing non-canonical purine nucleotides like ITP and deoxy-inosine triphosphate (dITP), preventing their incorporation into RNA and DNA. researchgate.netnih.govmdpi.complos.org Disruption in this process can lead to genetic instability, a hallmark of cancer. ontosight.ai
Association with Cancer Development and Progression
The accumulation of non-canonical nucleotides such as ITP due to deficient ITPase activity can lead to mutations and genetic instability, potentially contributing to the initiation and progression of cancer. ontosight.ai The enzyme ITPase is crucial for maintaining genetic integrity, particularly in tissues with high rates of cell division, and its dysfunction is linked to an elevated risk for cancer. plos.orgontosight.ai
Research has associated the nucleoside inosine, a precursor to ITP, with various aspects of cancer. Studies have identified inosine as a biomarker linked to cancer metastasis, drug resistance, and tumor progression. frontiersin.org Specific examples include its potential to predict metastatic potential in lung squamous cell carcinoma and its association with progression in esophageal squamous cell carcinoma. frontiersin.org Furthermore, an altered ratio of adenosine (B11128) to inosine is a common feature in tumor cells, affecting proliferation, migration, and invasion. researchgate.net Conversely, some contexts suggest a beneficial role, where inosine derived from gut microbiota can enhance anti-tumor T-cell responses and the efficacy of immunotherapy. frontiersin.org
Deficiency or polymorphisms in the ITPA gene have been implicated in various human diseases, highlighting the enzyme's importance in preventing the potentially harmful effects of ITP accumulation. nih.govresearchgate.net
Impact on Cancer Cell Growth and Proliferation Pathways
This compound and its related metabolites can directly influence the signaling pathways that govern cancer cell growth and proliferation. Inosine, for instance, has been shown to stimulate the proliferation of surviving tumor cells following treatments like irradiation, acting through adenosine receptors. nih.gov
In human melanoma cells, inosine promotes cell growth by activating specific signaling cascades. researchgate.net Research indicates that micromolar concentrations of inosine can enhance proliferation through the activation of A3 adenosine receptors and P2Y1 receptors. researchgate.net This activation triggers the simultaneous engagement of two major signaling pathways: the PLC-PKC-MEK1/2-ERK1/2 pathway and the PI3K pathway, leading to increased levels of ERK1/2, a key regulator of cell proliferation. researchgate.net
Furthermore, under nutrient-poor conditions often found in the tumor microenvironment, cancer cells can utilize inosine as an alternative fuel source. nih.gov Inosine elevation can induce the Rag GTPases and activate the mTORC1 signaling pathway, which in turn promotes the synthesis of new proteins and enzymes needed for mitochondrial respiration and the TCA cycle, thereby supporting cancer cell survival under metabolic stress. nih.gov The accumulation of inosine is facilitated by the enzyme 5'-nucleotidase, cytosolic II (NT5C2), which helps maintain cancer cell survival in nutrient-deprived regions of a tumor. nih.gov
| Cancer Type/Model | Key Finding Related to ITP/Inosine | Primary Mechanism/Pathway | Reference |
|---|---|---|---|
| Human Melanoma (C32 cells) | Inosine strongly enhances cell proliferation. | Activation of A3 adenosine and P2Y1 receptors, leading to simultaneous stimulation of PLC-PKC-MEK1/2-ERK1/2 and PI3K pathways. | researchgate.net |
| General Cancer Cells (under nutrient starvation) | Inosine enhances mitochondrial respiration and cell survival. | Induction of Rag GTPases and activation of the mTORC1 signaling pathway, promoting synthesis of TCA cycle enzymes. | nih.gov |
| Lung Squamous Cell Carcinoma | Inosine identified as a biomarker that may predict metastatic potential. | Associated with cancer metastasis. | frontiersin.org |
| Esophageal Squamous Cell Carcinoma | Inosine associated with cancer progression. | Associated with tumor progression. | frontiersin.org |
| Cervical Carcinoma (HeLa cells) | ITPA knockdown sensitizes cells to DNA damage and apoptosis induced by base analogs. | ITPA prevents incorporation of non-canonical nucleotides (like HAP triphosphate) into DNA, maintaining genome stability. | plos.org |
Interaction with Anti-cancer Therapies and Nucleoside Analogs
The ITPase enzyme is clinically significant due to its interaction with certain anti-cancer drugs, particularly thiopurines and other nucleoside analogs. plos.org Thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP) and azathioprine, are converted in the body into metabolites like 6-thiothis compound (6-thio-ITP). researchgate.net These toxic metabolites exert their anti-cancer effects by being incorporated into DNA and RNA. nih.govportlandpress.com
ITPase can hydrolyze these thiopurine metabolites, reducing their incorporation into nucleic acids and thus modulating their cytotoxicity. researchgate.netplos.org Individuals with genetic polymorphisms in the ITPA gene that result in reduced or null ITPase activity may accumulate higher levels of toxic thiopurine triphosphates. nih.govplos.org This can lead to severe adverse drug reactions. plos.org Therefore, ITPA gene status is a critical factor in the responsiveness and tolerance of patients to thiopurine-based cancer therapies. nih.govmdpi.comresearchgate.net
The interaction extends to other nucleoside analogs as well. The effectiveness of drugs like gemcitabine, clofarabine, and fludarabine (B1672870) relies on their conversion to triphosphate forms, which then interfere with DNA synthesis or inhibit essential enzymes like ribonucleotide reductase. nih.gov The cellular nucleotide pool, which ITPase helps to maintain, can influence the efficacy of these analogs by competing for incorporation into DNA. nih.gov ITPase's role in sanitizing the nucleotide pool helps prevent the incorporation of endogenous non-canonical purines (dITP, dXTP), thereby preserving genome integrity, a process that is especially critical during chemotherapy with purine analogs. plos.orgportlandpress.com
This compound in Neurological and Neurodegenerative Disorders
While research into the direct role of this compound in neurological disorders is emerging, much of the current understanding is derived from studies on its precursor, inosine, and the enzyme that regulates its triphosphate form, ITPase. Inosine can cross the blood-brain barrier, allowing its systemic administration to affect the central nervous system (CNS). biocrates.com It is being investigated as a potential biomarker and therapeutic agent for conditions like Parkinson's and Alzheimer's disease. biocrates.com
Relevance in Parkinson's Disease and Alzheimer's Disease
In the context of Parkinson's Disease (PD) and Alzheimer's Disease (AD), inosine is primarily studied for its neuroprotective properties, which are often linked to its downstream metabolite, urate, a potent antioxidant. nih.govnih.gov Several studies have noted that patients with PD and AD have decreased levels of serum uric acid. biocrates.com Administration of inosine can raise urate levels in both the serum and cerebrospinal fluid, which has been associated with delayed progression of PD in some clinical studies. biocrates.comnih.gov
In animal models of AD, inosine treatment has been shown to prevent memory deficits and increase the levels of anti-inflammatory cytokines in the brain. biocrates.com For PD, studies in animal models suggest inosine may have disease-modifying effects, though some research indicates its protective action might be independent of urate, involving other purine metabolites like adenosine and hypoxanthine (B114508). nih.gov
| Disease | Observed Effect of Inosine/Metabolites | Potential Mechanism | Reference |
|---|---|---|---|
| Parkinson's Disease (PD) | Delayed disease progression in clinical studies. | Increases serum and cerebrospinal fluid urate levels, which acts as an antioxidant. biocrates.comnih.gov May also act independently of urate. nih.gov | biocrates.comnih.gov |
| Alzheimer's Disease (AD) | Prevented memory deficits in a rat model. | Enhanced anti-inflammatory cytokine levels in the brain. biocrates.com Potential antioxidant effects. ebsco.com | biocrates.comebsco.com |
| Neurodegenerative Diseases (General) | Considered a promising strategy due to antioxidant properties and ability to improve ATP availability. | Raises levels of urate (a major plasma antioxidant) and can be shuttled into energy production pathways. nih.govnih.gov | nih.govnih.gov |
Modulation of Neuroinflammation and Oxidative Stress in the Central Nervous System
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. researchgate.netmdpi.com Inosine has demonstrated the ability to modulate both of these processes. It has been shown to reduce neuroinflammation and oxidative stress by suppressing certain signaling pathways. frontiersin.org Inosine can increase the levels of the antioxidant glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD) while reducing markers of oxidative damage. frontiersin.org
In models of post-stroke neuroinflammation, inosine has been found to attenuate the inflammatory response by modulating the activation and polarization of microglia, the primary immune cells of the CNS. researchgate.net It appears to shift microglia towards an anti-inflammatory state and regulate inflammasome activation. researchgate.net This anti-inflammatory effect is also observed in models of autoimmune encephalomyelitis, where inosine treatment can inhibit the entry of inflammatory cells into the CNS. researchgate.net The protective actions of inosine are multifaceted, involving the activation of adenosine receptors and the recycling of its metabolite hypoxanthine back into the purine pool to eventually generate ATP, supporting cellular energy homeostasis. researchgate.netoup.com
Role in Pain Modulation
While direct research on this compound's role in pain is limited, studies on its precursor, inosine, provide significant insights into the potential mechanisms. Inosine, formed from the breakdown of adenosine, has demonstrated antinociceptive effects in animal models of acute pain. frontiersin.org Its administration has been shown to reduce pain behaviors, suggesting it can cross the blood-brain barrier to exert central activity. frontiersin.org
Clinical studies have found that the cerebrospinal fluid (CSF) levels of inosine and other purines related to ATP metabolism are significantly higher in patients experiencing chronic pain compared to control subjects, and these levels correlate with pain intensity. frontiersin.org This suggests a link between purine metabolism and pain transmission. The antinociceptive effects of inosine are believed to be mediated through its interaction with adenosine A1 and A2A receptors. frontiersin.org Given that ITP is a triphosphate form of inosine, it is plausible that its levels and metabolism are intertwined with these purinergic signaling pathways that modulate pain, although the specific role of ITP itself remains an area for further investigation.
This compound in Immunological and Inflammatory Disorders
The accumulation of ITP due to deficient ITPase activity is increasingly recognized for its influence on immune responses and its association with chronic inflammatory conditions.
Influence on Immune Responses
ITP and its metabolizing enzyme, ITPase, are implicated in modulating the immune system. The ITPA gene is critical for cellular homeostasis, and its dysregulation can disrupt immune cell functions. brieflands.com For instance, the immunosuppressive effects of thiopurine drugs are linked to the death of cytotoxic T-lymphocytes, a process influenced by ITPase activity. plos.org
In plants, a loss of ITPA function leads to the upregulation of transcripts associated with immunity and the accumulation of salicylic (B10762653) acid, a key signaling molecule in plant defense. biorxiv.orgresearchgate.netnih.gov Furthermore, single-stranded RNA containing inosine (Ino-RNA) has been identified as a novel recognition element for the innate immune system. plos.org Ino-RNA can potently induce inflammatory cytokines like interferon-beta (IFN-β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in human cells and in mice. plos.org This response is mediated through scavenger receptor class-A (SR-A), which takes up the extracellular Ino-RNA, leading to the activation of Toll-like receptor 3 (TLR3) and dsRNA-activated protein kinase (PKR) pathways. plos.org These findings suggest that the presence of inosine in RNA, which can result from ITP incorporation, is a potent trigger for innate immune and inflammatory responses.
Role in Chronic Inflammatory Conditions
Low ITPase activity has been directly linked to adverse effects in patients with chronic inflammatory bowel disease (IBD) treated with the immunosuppressant azathioprine. nih.gov A study involving 160 IBD patients found that those with low ITPA activity reported adverse events significantly more often. nih.gov
| ITPA Activity Threshold | Association with Adverse Events (AEs) |
| < 59.9 μmol/(gHb·h) | Highest odds ratio for occurrence of AEs nih.gov |
| < 89.2 μmol/(gHb·h) | Frequently accompanied by leucopenia nih.gov |
| < 37.3 μmol/(gHb·h) | Higher incidence of increased liver enzymes nih.gov |
This table shows the relationship between reduced ITPA enzyme activity and the increased frequency of adverse events in IBD patients undergoing azathioprine therapy.
In murine models of colitis, inosine treatment has been shown to reduce inflammation and improve survival, associated with a reduction in proinflammatory cytokines and chemokines. researchgate.net This anti-inflammatory effect in chronic conditions highlights the therapeutic potential of modulating purine metabolite levels.
Association with Multiple Sclerosis
The role of ITP and its metabolites in multiple sclerosis (MS) is an area of active investigation. MS is a chronic inflammatory disease of the central nervous system where oxidative stress and peroxynitrite-dependent radicals contribute to lesion formation. nih.govmdpi.com Inosine, by elevating levels of its metabolite urate, a natural peroxynitrite scavenger, has been studied as a potential therapy. nih.govebsco.com
One clinical trial involving patients with relapsing-remitting MS (RRMS) found that oral inosine administration, which raised serum urate levels, correlated with a significant decrease in the number of gadolinium-enhanced lesions on MRI and improved disability scores (EDSS). nih.govmdpi.com However, another study investigating two common single nucleotide polymorphisms (SNPs) in the ITPA gene (rs1127354 and rs7270101) found no significant association between these genetic variations and MS itself, nor with the level of ITPA gene expression in MS patients. brieflands.com While inosine supplementation shows some promise, a direct link between ITP metabolism and MS pathology requires further research. ebsco.comresearchgate.net
This compound in Viral Infections (e.g., Hepatitis C Virus, Plant RNA Viruses)
The interplay between ITP metabolism and viral infections is particularly evident in the context of Hepatitis C Virus (HCV) treatment and certain plant RNA viruses.
Genetic variants in the ITPA gene that result in reduced ITPase activity have been shown to protect HCV patients from hemolytic anemia, a common side effect of treatment with the antiviral drug ribavirin (B1680618). nih.govnih.govhilarispublisher.com Ribavirin, a purine analogue, is phosphorylated intracellularly to ribavirin triphosphate (RBV-TP), which accumulates in red blood cells and is thought to cause hemolysis by depleting ATP and GTP. nih.gov It was initially hypothesized that reduced ITPase activity would lead to lower RBV-TP levels. However, studies have unexpectedly shown that patients with reduced ITPase activity have approximately two-fold higher concentrations of RBV-TP in their red blood cells, yet still experience less anemia. nih.gov
One proposed mechanism is that the accumulation of ITP in ITPase-deficient individuals protects red blood cells from ribavirin-induced hemolysis. hilarispublisher.com Furthermore, research has demonstrated that ITPase can directly dephosphorylate RBV-TP, meaning reduced enzyme activity would lead to higher intracellular RBV-TP levels. pharmgkb.orgnih.govasm.org This increased concentration of RBV-TP, along with reduced ITPase activity, potentiates the mutagenesis of the HCV genome, contributing to the antiviral effect and a reduced risk of relapse. pharmgkb.orgasm.orgpsu.edu
| ITPA Activity Group | Mean RBV-TP Concentration (pmol/10⁶ cells) | Average Hemoglobin Drop (g/dL) |
| 100% | 92.8 nih.gov | -2.20 nih.gov |
| 60% | 101.3 nih.gov | -1.43 nih.gov |
| 30% | 184.8 nih.gov | -1.43 nih.gov |
| ≤10% | 197.7 nih.gov | -0.70 nih.gov |
This table illustrates that HCV patients with lower ITPA activity (variant phenotypes) have higher intracellular concentrations of ribavirin triphosphate (RBV-TP) but experience a smaller drop in hemoglobin, indicating protection against anemia.
In the realm of plant biology, some plant-pathogenic RNA viruses, such as the Cassava brown streak virus and Ugandan cassava brown streak virus, are unusual in that they encode their own ITPase enzyme. biorxiv.orgnih.govresearchgate.net While the precise biological role is still being elucidated, the presence of this "house-cleaning" enzyme in their compact genomes suggests it provides a significant advantage during infection, possibly by managing the levels of non-canonical nucleotides. nih.govbiorxiv.org In laboratory settings, the presence of ITP has been shown to dramatically increase the yield of amplification products for certain GC-rich plant viroid RNAs, indicating its potential role in viral replication processes. nih.gov
Other Disease Associations (e.g., Tuberculosis, Hemolytic Anemia, Early Senescence)
Deficiencies in ITPase activity and the resulting accumulation of ITP have been linked to several other pathological conditions.
Tuberculosis: Genetic studies have identified the ITPA gene as a susceptibility gene for young-onset tuberculosis. nih.govnih.govmdpi.com A study in Thailand pinpointed a region on chromosome 20 containing ITPA as being linked to the disease in patients aged 12 to 23. nih.gov
Hemolytic Anemia: As detailed in the context of HCV treatment, polymorphisms in the ITPA gene that reduce enzyme activity are strongly associated with protection against drug-induced hemolytic anemia. scielo.org.mxnih.govnih.gov This occurs because the resulting accumulation of ITP in erythrocytes appears to counteract the hemolytic effects of drugs like ribavirin. nih.gov
Early Senescence: Research in the plant Arabidopsis thaliana has shown that a loss of ITPA function leads not only to the accumulation of ITP but also to early senescence and the upregulation of senescence-associated transcripts. researchgate.netnih.govuni-hannover.de This suggests that the inability to clear non-canonical nucleotides like ITP can trigger cellular stress pathways that accelerate aging processes.
Infantile Epileptic Encephalopathy: Severe deficiency in the ITPA gene has been implicated in serious human diseases, including early infantile epileptic encephalopathy, a devastating neurological disorder. nih.govmdpi.com
| Disease/Condition | Association with this compound / ITPA | Key Findings |
| Tuberculosis | ITPA gene variants | Identified as a susceptibility gene for young-onset tuberculosis. nih.govmdpi.com |
| Hemolytic Anemia | Reduced ITPA activity | Protects against ribavirin-induced anemia in HCV patients. nih.govnih.gov |
| Early Senescence | Loss of ITPA function (in plants) | Causes accumulation of ITP and upregulation of senescence-associated genes. researchgate.netnih.gov |
| Infantile Epileptic Encephalopathy | ITPA gene deficiency | Implicated as a cause of this severe neurological disorder. nih.govmdpi.com |
This table summarizes the association of ITP and ITPA with various other diseases.
Pharmacological and Therapeutic Perspectives of Inosine Triphosphate Modulation
Inosine (B1671953) Triphosphate Pyrophosphohydrolase (ITPase) as a Therapeutic Target
Inosine triphosphate pyrophosphohydrolase (ITPase), encoded by the ITPA gene, is a crucial enzyme that sanitizes nucleotide pools by hydrolyzing noncanonical purine (B94841) nucleoside triphosphates, primarily this compound (ITP) and xanthosine (B1684192) triphosphate (XTP), as well as their deoxy forms, into their respective monophosphates and pyrophosphate. d-nb.infonih.govnih.gov This function prevents the accumulation of these noncanonical nucleotides and their erroneous incorporation into DNA and RNA, which can lead to genetic instability and altered cellular processes. d-nb.infoasm.org Given its critical role, modulating ITPase activity has emerged as a significant area of therapeutic interest. d-nb.info
Development and Application of ITPase Inhibitors
The development of ITPase inhibitors is a promising therapeutic strategy, particularly in the context of antiviral and anticancer therapies. For instance, the antiviral drug ribavirin (B1680618), used in the treatment of Hepatitis C, is metabolized into its triphosphate form (RTP). asm.org Research has shown that RTP is a substrate for ITPase, and reducing ITPase activity can increase intracellular levels of RTP, thereby enhancing its mutagenic effect on the virus and reducing viral production. asm.org This suggests that a partial inhibitor of ITPase could potentially improve the efficacy of ribavirin and even act as an antiviral agent on its own. asm.org
Furthermore, ITPase deficiency has been linked to increased toxicity in patients undergoing treatment with thiopurine analogs like azathioprine (B366305), which are used in cancer therapy and for immunosuppression. d-nb.infoasm.org This is because the metabolites of these drugs are also substrates for ITPase. nih.gov While this highlights a need for caution in ITPase-deficient individuals, it also opens the door for therapeutic modulation. A better understanding of substrate inhibition and the development of specific ITPase inhibitors could allow for more personalized and effective treatment strategies. nih.gov Various compounds have been identified as inhibitors of the ITPase reaction, including adenine (B156593), adenosine (B11128), and their nucleotide forms, although some findings have been contradictory. nih.gov Divalent cations such as Cd2+ and Cu2+ have also been shown to inhibit ITPase activity. nih.gov
Modulation of Nucleotide Levels via ITPase Activity
The primary function of ITPase is to regulate the levels of noncanonical purine nucleotides within the cell. nih.govresearchgate.net In individuals with normal ITPase activity, the concentration of ITP in red blood cells is kept extremely low. ewu.edu However, in those with ITPase deficiency, ITP levels can rise significantly. researchgate.netewu.edu This accumulation of ITP is thought to interfere with cellular processes that rely on ATP and GTP. ewu.edu
The modulation of nucleotide pools by ITPase has significant clinical implications. For example, in patients treated with ribavirin, ITPA polymorphisms that lead to reduced ITPase activity are associated with a protective effect against drug-induced anemia. d-nb.infonih.gov One hypothesis for this is that the resulting increase in intracellular ITP allows it to substitute for GTP in certain reactions, thereby sustaining ATP biosynthesis, which is otherwise impaired by ribavirin. d-nb.infonih.gov
Conversely, enhancing ITPase activity could also be a therapeutic goal. Researchers have identified "gain-of-function" mutants of ITPase with improved catalytic efficiency. ewu.edunih.gov Such enhanced enzymes could be delivered via gene or mRNA therapies to treat conditions caused by genuine ITPase deficiency, a rare and often lethal disorder. ewu.edu By more effectively clearing noncanonical nucleotides, these enhanced enzymes could restore balance to the nucleotide pools and mitigate the detrimental effects of their accumulation. nih.gov
This compound/Inosine as Potential Therapeutic Agents
Beyond the modulation of its metabolizing enzyme, ITPase, inosine and its triphosphate form have been investigated for their direct therapeutic potential across a range of conditions.
Neuroprotective Strategies
Inosine has demonstrated significant neuroprotective effects in various experimental models of neurological injury and disease. frontiersin.orgahajournals.org It is believed to exert these effects through multiple mechanisms, including anti-inflammatory, immunomodulatory, and antioxidant actions. frontiersin.orgbiocrates.comresearchgate.net
Studies have shown that inosine can stimulate axonal regrowth and reorganization following stroke and spinal cord injury, leading to improved motor function. ahajournals.org In models of Alzheimer's disease, inosine treatment has been shown to prevent memory deficits and reduce neuroinflammation. frontiersin.org Similarly, in Parkinson's disease models, inosine has shown protective effects against neurotoxicity. frontiersin.orgnih.gov The neuroprotective actions of inosine are thought to be mediated, at least in part, by its metabolite, uric acid, which is a potent antioxidant. researchgate.netnih.gov Additionally, inosine may act by preserving cellular ATP levels and modulating adenosine receptors. frontiersin.orgresearchgate.net It has been shown to reduce neuroinflammation by suppressing the expression of certain inflammatory signaling molecules. researchgate.net
Immunomodulatory and Anti-tumor Effects
Inosine has emerged as a key player in the regulation of the immune response, with significant implications for cancer therapy. biocrates.commdpi.com It has been shown to possess both immunomodulatory and direct anti-tumor properties. frontiersin.orgmdpi.com
In the context of cancer, inosine can enhance the efficacy of immune checkpoint inhibitors. nih.gov It promotes the function of anti-tumor T-cells, in part by serving as an alternative energy source in the glucose-deprived tumor microenvironment. biocrates.com Inosine has also been found to increase the immunogenicity of tumor cells, making them more susceptible to immune attack. mdpi.comresearchgate.net One mechanism for this is the inhibition of the enzyme UBA6 in tumor cells. researchgate.netnih.gov Furthermore, inosine can modulate the polarization of macrophages towards an anti-tumor M1 phenotype, thereby inhibiting cancer progression and metastasis. mdpi.comnih.gov
Beyond cancer, inosine exhibits broader immunomodulatory effects. It can inhibit the production of inflammatory cytokines and has shown protective effects in models of sepsis. ahajournals.orgnih.gov The immunomodulatory actions of inosine are often mediated through adenosine receptors. frontiersin.org
Impact on Energy Metabolism for Performance Enhancement
Inosine plays a role in energy metabolism as a precursor to adenosine triphosphate (ATP), the primary energy currency of the cell. ebsco.comontosight.ai This has led to its investigation as a potential ergogenic aid for enhancing athletic performance. ebsco.comfarmaciajournal.com The theory is that by increasing the availability of inosine, the body can more readily produce ATP, thus boosting energy and endurance. ontosight.aifarmaciajournal.com
Pharmacogenomics of this compound Metabolism and Drug Response
The enzyme this compound pyrophosphatase (ITPase), encoded by the ITPA gene, plays a crucial role in cellular sanitation by hydrolyzing non-canonical purine nucleotides like this compound (ITP) and deoxythis compound (dITP). d-nb.infonih.gov This process prevents their accumulation and potential incorporation into RNA and DNA, which could lead to cellular dysfunction. nih.govectrx.org Genetic variations, or polymorphisms, within the ITPA gene can lead to reduced ITPase activity, a condition known as ITPase deficiency. d-nb.infomdpi.com This inherited condition has significant pharmacogenomic implications, altering patient responses to several classes of drugs by affecting their metabolism and toxicity profiles. d-nb.infodrugbank.com
Thiopurine Drug Metabolism and Toxicity
Thiopurine drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and thioguanine, are foundational therapies for a range of conditions, from malignancies to autoimmune diseases like inflammatory bowel disease (IBD). drugbank.comildcare.nl The metabolism of these drugs is complex, involving several enzymatic pathways. gbcbiotech.comtandfonline.com Following administration, azathioprine is converted to 6-MP, which is then metabolized into active thioguanine nucleotides (TGNs) that exert cytotoxic effects, and inactive metabolites. ildcare.nlresearchgate.net
A parallel pathway can lead to the formation of 6-thioinosine monophosphate (6-thio-IMP), which can be subsequently phosphorylated to 6-thiothis compound (6-thio-ITP). mdpi.comresearchgate.net The ITPase enzyme is responsible for hydrolyzing this potentially toxic metabolite. mdpi.comnih.gov In individuals with ITPase deficiency due to polymorphisms in the ITPA gene, such as the common c.94C>A (p.Pro32Thr) variant, the reduced enzymatic activity can lead to the abnormal accumulation of 6-thio-ITP. nih.govmdpi.comresearchgate.net This accumulation is associated with an increased risk of adverse drug reactions. mdpi.comnih.gov
Clinical research has linked ITPA variants to a higher incidence of thiopurine-related toxicities. mdpi.comfrontiersin.org These adverse effects can include:
Myelosuppression : A reduction in the bone marrow's ability to produce blood cells. mdpi.com
Hepatotoxicity : Liver damage. mdpi.com
Flu-like symptoms ectrx.orgmdpi.com
Pancreatitis and rash ectrx.orgmdpi.com
| Finding | Patient Population | Associated ITPA Variant | Outcome | Reference |
| Increased risk of myelosuppression and hepatotoxicity | Pediatric Acute Lymphoblastic Leukemia (ALL) | 94C>A | Positive association with toxicity | mdpi.com |
| Increased risk of flu-like symptoms, pancreatitis, rash | Inflammatory Bowel Disease (IBD) | 94C>A | Positive association with toxicity | ectrx.orgmdpi.com |
| No significant association with thiopurine toxicity | Adult Inflammatory Bowel Disease (IBD) | 94C>A | No significant association found in meta-analysis | nih.gov |
| Association with adverse drug reactions | Inflammatory Bowel Disease (IBD) | 94C>A | Positive association with non-response and arthralgia | gbcbiotech.com |
Ribavirin Therapy Outcomes
Ribavirin, a synthetic purine nucleoside analog, is a key component of antiviral therapy, particularly in combination treatments for chronic hepatitis C virus (HCV) infection. scielo.brhilarispublisher.com One of the most common and dose-limiting side effects of ribavirin is hemolytic anemia, which can affect up to 30% of patients. nih.gov This anemia is primarily caused by the accumulation of ribavirin triphosphate within red blood cells, leading to the depletion of intracellular adenosine triphosphate (ATP) pools and subsequent oxidative damage and hemolysis. nih.govmedsci.orgnih.gov
Pharmacogenomic studies have consistently demonstrated that genetic variants in the ITPA gene that result in ITPase deficiency offer significant protection against ribavirin-induced hemolytic anemia. d-nb.infonih.govfarmaciajournal.com The most studied polymorphisms are rs1127354 (c.94C>A) and rs7270101 (IVS2+21A>C). nih.gov
The protective mechanism is understood to be a direct consequence of the biochemical role of ITPase. nih.gov In individuals with ITPase deficiency, ITP accumulates in erythrocytes. scielo.brhilarispublisher.com This accumulated ITP can serve as an alternative substrate for the enzyme adenylosuccinate synthase (ADSS), substituting for guanosine (B1672433) triphosphate (GTP) which is depleted by ribavirin. nih.gov This allows for the continued biosynthesis of ATP, thereby counteracting the ATP reduction caused by ribavirin and protecting the red blood cells from hemolysis. nih.gov
Key research findings include:
Patients with ITPA variants (e.g., rs1127354 CC genotype being wild-type) experience a significantly lower drop in hemoglobin levels compared to those with the wild-type gene. nih.govals-journal.com
The presence of protective ITPA alleles is associated with a decreased need for ribavirin dose reduction, allowing patients to maintain therapeutic dosage levels. d-nb.infonih.govresearchgate.net
While ITPA status does not directly correlate with the ultimate achievement of a sustained virologic response (SVR), it facilitates treatment adherence and completion by mitigating a major side effect. d-nb.inforesearchgate.net
| ITPA Genotype/Haplotype | Effect on Ribavirin Therapy | Mechanism | Reference |
| Variants causing ITPase deficiency (e.g., rs1127354 'A' allele) | Protection against hemolytic anemia | ITP accumulation compensates for ribavirin-induced ATP loss in erythrocytes. | d-nb.infonih.gov |
| Wild-type (e.g., rs1127354 'CC' genotype) | Increased risk of severe anemia and need for dose reduction | Normal ITPase activity prevents ITP accumulation, leaving erythrocytes vulnerable to ribavirin-induced ATP depletion. | nih.govals-journal.com |
Nucleoside Analog-based Therapies
The pharmacogenomic implications of ITPA extend beyond thiopurines and ribavirin to other nucleoside analog-based therapies used in treating viral infections and cancer. plos.orgnih.gov Nucleoside analogs exert their therapeutic effects after being intracellularly phosphorylated to their active triphosphate forms, which can then interfere with DNA or RNA synthesis. nih.govmdpi.com
Given that ITPase's primary function is to hydrolyze non-canonical nucleoside triphosphates, it is biologically plausible that it could interact with the triphosphate forms of various purine-based nucleoside analogs. nih.govplos.org The accumulation of ITP in ITPase-deficient individuals could potentially compete with or otherwise modulate the activity and toxicity of these drugs. nih.gov
Research in this area has included studies on patients undergoing highly active antiretroviral therapy (HAART) for HIV. Some nucleoside reverse-transcriptase inhibitors are potential substrates for ITPase. plos.org One study found that while the frequency of ITPA polymorphisms was similar between HIV-positive and control populations, ITPase activity was significantly lower in the erythrocytes of most HIV-positive patients, though this effect was not directly linked to the nucleoside analog drugs themselves. plos.orgeur.nl This suggests a complex interaction between the disease state, the immune system, and ITPase function that warrants further investigation. plos.org The role of ITPase in the metabolism of newer anticancer nucleoside analogs is an active area of research. core.ac.uknih.gov
Gut Microbiota and Inosine-mediated Therapeutic Effects
Emerging research has unveiled a fascinating interplay between the gut microbiota, the purine metabolite inosine, and host therapeutic responses, particularly in the context of cancer immunotherapy. researchgate.netdovepress.comresearchgate.net The gut microbiome can significantly influence the efficacy of immune checkpoint inhibitors (ICIs), and inosine—a direct precursor to this compound—has been identified as a key signaling molecule in this process. researchgate.netfrontiersin.orgphysiology.org
Specific species of gut bacteria, notably Bifidobacterium pseudolongum and Akkermansia muciniphila, have been shown to produce inosine. frontiersin.orgphysiology.orgbiocrates.com This microbiota-derived inosine can exert potent immunomodulatory effects. frontiersin.orgnih.gov
The primary mechanism involves the activation of the adenosine A2A receptor (A2AR) on T cells. researchgate.netfrontiersin.org The binding of inosine to A2AR on CD8+ T cells triggers a signaling cascade that promotes their differentiation into effector T cells, which are critical for attacking tumor cells. researchgate.netaacrjournals.org This enhances the antitumor immune response and improves the efficacy of ICI therapy. physiology.orgfrontiersin.org
Furthermore, inosine can support T-cell function through metabolic means. researchgate.netphysiology.org In the tumor microenvironment, which is often characterized by low glucose levels, inosine can serve as an alternative carbon source for T cells, fueling their proliferation and effector functions. researchgate.netphysiology.org
Beyond cancer, the microbiota-inosine axis has been implicated in inflammatory conditions. Studies have demonstrated that dietary supplementation with barley leaf, which promotes the growth of inosine-producing bacteria, can alleviate colitis in animal models. nih.gov The protective effect was attributed to inosine improving intestinal barrier function through the activation of A2AR and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling. nih.gov These findings highlight the therapeutic potential of modulating the gut microbiota to increase inosine levels for the treatment of both cancer and inflammatory diseases. frontiersin.orgnih.govaacrjournals.org
| Bacterial Species | Associated Metabolite | Therapeutic Effect | Mechanism | Reference |
| Bifidobacterium pseudolongum | Inosine | Enhanced efficacy of immune checkpoint inhibitors | Inosine activates antitumor T-cells via the A2AR receptor. | frontiersin.orgfrontiersin.org |
| Akkermansia muciniphila | Inosine | Enhanced antitumor immunity | Inosine-A2AR signaling. | frontiersin.orgphysiology.org |
| Lactobacillus rhamnosus GG (in combination with inosine) | Inosine | Amelioration of alcohol-induced liver injury | Restored regulatory T-cell function and improved gut homeostasis. | frontiersin.org |
Advanced Research Methodologies for Inosine Triphosphate Analysis
Quantification of Inosine (B1671953) Triphosphate and Related Nucleotides
Accurate quantification of Inosine Triphosphate and its related nucleotides is fundamental to studying its role in cellular metabolism. Researchers employ several advanced analytical techniques to achieve precise measurement and separation of these compounds from complex biological matrices.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying nucleotides due to its high sensitivity and specificity. nih.gov In the context of ITP analysis, targeted LC-MS/MS is performed using a triple-quadrupole (QQQ) mass spectrometer, which separates metabolites based on their retention times and the mass-to-charge ratio (m/z) of their precursor and product ions. acs.org This method has been successfully used to measure the accumulation of inosine in the total RNA of tissues from ITPA-deficient mouse models. jci.org For instance, researchers used high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to hydrolyze and dephosphorylate RNA from mouse tissues to measure their inosine content. jci.org
However, a significant analytical challenge exists in distinguishing ITP from the M+1 isotopologue of Adenosine (B11128) Triphosphate (ATP), as they are isobaric, meaning they have the same unit mass. acs.org The transition used to detect ITP (Q1/Q3 = 509/137) can also be generated by an ATP molecule containing a single ¹³C natural isotope. acs.org This interference can lead to inaccurate quantification, making it crucial to chromatographically separate ITP from ATP or use high-resolution mass spectrometry to resolve the interference. acs.org LC-MS/MS has also been utilized in broader proteomic studies to identify protein profiles in various conditions, demonstrating its versatility in biomedical research. nih.govresearchgate.net
Table 1: Key Aspects of LC-MS/MS for ITP Analysis
| Feature | Description | Reference |
|---|---|---|
| Principle | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions for specific quantification. | acs.org |
| Application | Measurement of inosine content in nucleic acids; nucleotide pool profiling in cell and tissue lysates. | jci.org |
| Key Challenge | Isobaric interference from the M+1 isotopologue of ATP, which has the same mass transition as ITP. | acs.org |
| Instrumentation | Typically involves a High-Performance Liquid Chromatography (HPLC) system coupled to a triple-quadrupole (QQQ) mass spectrometer. | acs.org |
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation of ITP and related nucleotides prior to their detection and quantification. The method separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). In nucleotide analysis, ion-exchange or reverse-phase HPLC are commonly used. As demonstrated in studies measuring inosine content in RNA, HPLC is a critical first step to separate the nucleosides before they enter the mass spectrometer for analysis. jci.org The separation is based on the physicochemical properties of the nucleotides, such as polarity and charge, allowing for the resolution of ITP from other structurally similar compounds like ATP, GTP, and their corresponding di- and monophosphate forms.
The activity of this compound Pyrophosphohydrolase (ITPase), the enzyme that hydrolyzes ITP, is often measured using colorimetric assays. nih.govresearchgate.net A reliable two-step colorimetric assay has been used to determine the catalytic properties of human erythrocyte ITPase. nih.govresearchgate.net These assays typically measure the rate of product formation, which is coupled to a reaction that produces a colored substance. One such assay measures ITPase activity as the rate of inosine monophosphate (IMP) production, which is then used in a subsequent enzymatic reaction to generate NADH₂, a compound that can be monitored spectrophotometrically at 340nm. novocib.com
These assays have been instrumental in characterizing ITPase activity across various human cell types. nih.govnih.gov Research has shown that ITPase activity varies significantly among different tissues, with bone marrow fibroblasts exhibiting much higher activity compared to erythrocytes. nih.gov The enzyme is highly specific for ITP, deoxythis compound (dITP), and xanthosine (B1684192) triphosphate (XTP). nih.govnih.gov
Table 2: ITPase Specific Activity in Various Human Tissues
| Cell/Tissue Type | Mean Specific Activity (units/mg protein) | Reference |
|---|---|---|
| Bone Marrow Fibroblasts | 294 | nih.gov |
| Long Term Lymphoid Lines | 114 | nih.gov |
| Skin Fibroblasts | 47.9 | nih.gov |
| Peripheral Leukocytes | 14.5 | nih.gov |
| Amniotic Fluid Cells | 4.9 | nih.gov |
Note: Activity units are based on data from historical studies and may vary based on assay conditions.
Genetic and Molecular Techniques
Investigating the genetic basis of ITPase function and deficiency relies on modern molecular biology techniques. These methods allow for the manipulation of the ITPA gene and the identification of genetic variants that influence its function.
To understand the cellular consequences of ITPase deficiency, researchers utilize gene knockdown and knockout models.
Gene Knockdown: Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are used to silence the ITPA gene in cell culture models, such as HeLa cells. creative-biolabs.comcreative-biolabs.complos.orgnih.gov Studies have shown that ITPA knockdown sensitizes human cells to DNA damage and apoptosis, particularly when challenged with purine (B94841) analogs that are substrates for ITPase. plos.orgresearchgate.net This cellular viability indicates that ITPA is not an essential gene under normal conditions, but it plays a critical role in protecting cells from the genotoxic effects of non-canonical nucleotides. plos.org
Knockout Mice: The development of ITPA knockout mice has provided crucial insights into the enzyme's physiological importance. nih.govresearchgate.net Complete deficiency of ITPase in mice is lethal, with homozygous null offspring exhibiting growth retardation and dying before weaning due to severe cardiomyopathy. jci.orgd-nb.info This lethal phenotype is attributed to the massive accumulation of ITP in the cellular nucleotide pool and its subsequent incorporation into RNA, particularly in cardiac tissue. nih.govd-nb.info Analysis of RNA from the hearts of Itpa-null mouse embryos revealed high levels of inosine monophosphate (IMP), whereas it was undetectable in wild-type samples. d-nb.infoplos.org
Overexpression Models: Conversely, ITPA overexpression models are also studied. Overexpression of the ITPA gene may have a protective effect under certain conditions. d-nb.info For instance, overexpressing the yeast ITPase homolog, HAM1, in ITPA-knockdown human cells rescued them from the cytotoxic effects of purine analogs. plos.org However, ITPA overexpression has also been noted in several cancer cell lines. nih.gov
Table 3: Phenotypes of ITPA Gene Manipulation Models
| Model | Technique | Key Findings | Reference |
|---|---|---|---|
| Human Cell Line (HeLa) | siRNA/shRNA Knockdown | Increased sensitivity to DNA damage and apoptosis. | plos.orgresearchgate.net |
| Mouse Model | Gene Knockout | Infancy death, growth retardation, cardiomyopathy, ITP accumulation in erythrocytes, inosine incorporation into RNA. | jci.orgnih.govd-nb.info |
| Human Cell Line (HeLa) | Gene Overexpression | Rescue from purine analog-induced cytotoxicity in knockdown cells. | plos.org |
Common variations in the human ITPA gene, known as single nucleotide polymorphisms (SNPs), can lead to reduced ITPase activity. Two of the most studied functional SNPs are rs1127354 and rs7270101. brieflands.comunits.itpharmgkb.org
rs1127354 (94C>A; p.Pro32Thr): This is a missense polymorphism in exon 2 that results in a proline to threonine substitution at amino acid 32. brieflands.comnih.gov This change destabilizes the protein, leading to a significant reduction in enzymatic activity. nih.govbrieflands.com Individuals homozygous for the 'A' allele have virtually no ITPase activity in their red blood cells. brieflands.com
These polymorphisms independently reduce ITPase activity, and their combined effect can predict the level of ITPase deficiency in an individual. scielo.org.mx Genotyping these SNPs is commonly performed using techniques like mismatch Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) and TaqMan allele discrimination assays. nih.govfrontiersin.orgfrontiersin.org Understanding the distribution of these variants in different populations is crucial for pharmacogenetic studies. scielo.org.mx
Table 4: Common Functional SNPs in the ITPA Gene
| SNP ID | Allelic Change | Location | Consequence | Genotyping Method | Reference |
|---|---|---|---|---|---|
| rs1127354 | 94C>A | Exon 2 | Missense mutation (Pro32Thr); reduced enzyme activity and stability. | PCR-RFLP, TaqMan Assay | nih.govbrieflands.comnih.govfrontiersin.org |
| rs7270101 | IVS2+21A>C | Intron 2 | Alters splicing; reduces ITPA transcript and protein expression. |
PCR-RFLP, TaqMan Assay | brieflands.comunits.itfrontiersin.org |
Real-time PCR for Gene Expression Analysis
Real-time Polymerase Chain Reaction (PCR) is a crucial technique for quantifying the expression of the ITPA gene, which encodes the ITPase enzyme. This method allows researchers to measure the amount of ITPA messenger RNA (mRNA) in cells and tissues, providing a proxy for the level of ITPase protein being produced.
Studies have utilized real-time PCR to investigate the effects of various factors on ITPA expression. For instance, in studies involving hepatitis C virus (HCV), real-time PCR has been used to confirm the knockdown of ITPA mRNA in cell lines treated with small interfering RNA (siRNA). asm.org This approach helps to create cellular models of ITPase deficiency, allowing for the investigation of the role of ITPase in antiviral drug response. asm.org In Huh7.5 cells, a human liver cell line, transfection with ITPA siRNA resulted in a significant reduction of ITPA mRNA to about 20% of control levels. asm.org
Furthermore, real-time PCR has been employed to analyze ITPA gene expression in clinical samples. In a study of multiple sclerosis patients, real-time PCR was used to measure the expression of two different ITPA transcripts in peripheral blood mononuclear cells, although no significant difference was found compared to healthy controls. researchgate.net Another study on HCV-infected patients undergoing dual therapy showed a significant decrease in ITPA gene activation after one month of treatment, as measured by real-time PCR. ekb.eg
RNA Sequencing for Transcriptional Analysis
RNA sequencing (RNA-Seq) offers a comprehensive, unbiased view of the entire transcriptome, enabling the identification of widespread transcriptional changes associated with altered ITP levels. This powerful technique has been instrumental in understanding the consequences of ITPase deficiency.
In Itpa-null animal models, RNA-Seq has revealed significant alterations in the transcriptome. For example, in Itpa-null heart tissue from mice, RNA-Seq analysis identified an increase in base substitutions, providing evidence for the misincorporation of inosine into RNA in vivo. oup.com Similarly, in the plant Arabidopsis thaliana, RNA-Seq of itpa mutants showed an upregulation of transcripts associated with immunity, senescence, and the signaling molecule salicylic (B10762653) acid. biorxiv.orgresearchgate.netbiorxiv.org
These findings highlight the critical role of ITPase in maintaining the fidelity of the transcriptome. The accumulation of ITP in the absence of functional ITPase leads to its incorporation into RNA, which can disrupt normal cellular processes and trigger stress responses. oup.combiorxiv.org
Structural and Computational Approaches
Understanding the three-dimensional structure of ITPase is fundamental to deciphering its mechanism of action and how mutations can lead to disease. Computational methods further complement experimental structural data, providing dynamic insights into enzyme function.
X-ray Crystal Structure Analysis of this compound Pyrophosphohydrolase
X-ray crystallography has been pivotal in determining the high-resolution three-dimensional structure of human ITPase. proteopedia.orgrcsb.org These structures reveal that ITPase is a homodimeric protein, with each monomer consisting of alpha-helical and beta-sheet segments. nih.govtandfonline.com The crystal structure of human ITPA has been solved to a resolution of 1.6 Å. proteopedia.orgrcsb.org This detailed structural information provides a static snapshot of the enzyme and has been crucial for understanding its substrate specificity. nih.govnih.gov
The analysis of the crystal structure has identified key residues within the active site that are likely involved in binding ITP and distinguishing it from canonical nucleotides like ATP and GTP. proteopedia.orgnih.gov However, the crystal structure alone does not fully explain the dynamic process of substrate binding and catalysis. nih.gov
Homology Modeling and Molecular Dynamics Simulations of this compound Pyrophosphohydrolase
In the absence of crystal structures for all forms or species of ITPase, homology modeling is used to generate predictive three-dimensional models based on the known structures of related proteins. nih.govresearchgate.netmdpi.com These models serve as a starting point for further computational analysis.
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of ITPase and its mutants in a simulated aqueous environment. tandfonline.comworldscientific.comewu.edu MD simulations have been used to refine homology models and to investigate the structural and dynamic effects of clinically relevant mutations, such as P32T and R178C. tandfonline.comworldscientific.comewu.edu These simulations have shown that mutations can alter the flexibility and orientation of key structural elements of the protein, which can in turn affect its enzymatic activity. tandfonline.comewu.edu For example, simulations have indicated that the P32T mutation alters the α-helices of ITPase while leaving the β-sheets largely unchanged. worldscientific.com
Flexible Docking Studies for Substrate Binding to ITPase
Flexible docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, ITP) to a protein receptor (ITPase). ewu.eduresearchgate.net This method allows for flexibility in both the ligand and the protein, providing a more realistic model of the binding process.
Docking studies have been instrumental in identifying key amino acid residues in the ITPase active site that are crucial for substrate binding. worldscientific.comewu.edu For example, a flexible docking study of human ITPase identified Arg178, Lys19, and Glu44 as important residues for interacting with ITP through strong hydrogen bonds. worldscientific.com These computational predictions provide valuable hypotheses that can be tested experimentally through site-directed mutagenesis.
Cell Culture and Animal Models for Functional Studies
In vitro and in vivo models are indispensable for studying the physiological consequences of ITPase deficiency and the role of ITP in cellular processes.
Cell culture models, such as human fibroblast cell lines and the Huh7.5 liver cell line, have been used extensively to study the effects of ITPase deficiency at the cellular level. asm.orgnih.gov For instance, a human fibroblast cell line homozygous for the P32T mutation, which leads to reduced ITPase activity, exhibited higher levels of spontaneous DNA breaks. nih.gov The use of siRNA to knockdown ITPA expression in cell lines provides a controlled system to investigate the impact of reduced ITPase activity on various cellular functions, including the response to antiviral therapies. asm.org
Animal models, particularly knockout mice lacking the Itpa gene, have provided crucial insights into the systemic effects of complete ITPase deficiency. nih.govresearchgate.netmdpi.comresearchgate.net These mice exhibit severe developmental defects, including growth retardation and cardiomyopathy, and die before weaning. researchgate.netmdpi.comresearchgate.net Studies in these mice have shown a significant accumulation of inosine ribonucleotides in both the nucleotide pool and in RNA, confirming the essential role of ITPase in maintaining nucleotide pool fidelity and preventing the incorporation of non-canonical purines into nucleic acids. researchgate.netresearchgate.net These animal models have been vital for understanding the pathogenic basis of ITPase deficiency-related diseases. researchgate.net
| Research Methodology | Application in this compound Research | Key Findings |
| Real-time PCR | Quantifying ITPA gene expression. | Confirmed siRNA-mediated knockdown of ITPA asm.org; Showed decreased ITPA expression during HCV therapy. ekb.eg |
| RNA Sequencing | Global transcriptional analysis in ITPase deficient models. | Revealed increased base substitutions in RNA of Itpa-null mice oup.com; Identified upregulation of stress-related genes in itpa mutant plants. biorxiv.orgresearchgate.netbiorxiv.org |
| X-ray Crystallography | Determining the 3D structure of ITPase. | Revealed a homodimeric structure nih.govtandfonline.com; Identified key active site residues. proteopedia.orgnih.gov |
| Homology Modeling | Predicting 3D structures of ITPase when crystal structures are unavailable. | Provided initial models for further computational analysis. nih.govresearchgate.netmdpi.com |
| Molecular Dynamics | Simulating the dynamic behavior of ITPase and its mutants. | Showed that mutations alter protein flexibility and structure tandfonline.comewu.edu; Refined homology models. worldscientific.com |
| Flexible Docking | Predicting substrate binding to ITPase. | Identified crucial residues (Arg178, Lys19, Glu44) for ITP binding. worldscientific.com |
| Cell Culture Models | Studying cellular effects of ITPase deficiency. | Showed increased DNA breaks in cells with mutant ITPase nih.gov; Enabled controlled studies of ITPase function. asm.org |
| Animal Models | Investigating systemic effects of ITPase deficiency. | Demonstrated that complete ITPase deficiency is lethal in mice due to developmental defects like cardiomyopathy. researchgate.netmdpi.comresearchgate.net |
Future Directions and Research Gaps in Inosine Triphosphate Studies
Elucidating Detailed Mechanisms of Inosine (B1671953) Triphosphate Pyrophosphohydrolase Regulation
A primary research gap is the incomplete understanding of how ITPase activity is regulated within the cell. While its function is to hydrolyze non-canonical purine (B94841) nucleotides like ITP, the specific mechanisms controlling the enzyme's efficiency and expression are not fully known. semanticscholar.orgnih.gov It is currently unclear whether ITPase is subject to allosteric regulation by other metabolites or if its activity is modulated by post-translational modifications. nih.gov Substrate inhibition has been observed in some studies, but not in others, suggesting that regulatory factors may depend on the cellular context or the presence of interacting proteins. nih.gov Future investigations must focus on identifying these regulatory molecules and pathways to understand how cells dynamically manage the levels of non-canonical nucleotides.
Understanding the Full Spectrum of Inosine Triphosphate's Regulatory Functions
Beyond its potential to be aberrantly incorporated into nucleic acids, ITP may possess direct regulatory functions. biorxiv.org Research has suggested that ITP can interfere with critical cellular processes that are normally governed by adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). biorxiv.orgtrilinkbiotech.com For instance, ITP can act as an alternative substrate for various ATPases and GTPases, including G-proteins involved in signal transduction and microtubule assembly. biorxiv.orgtrilinkbiotech.com However, the full extent of these interactions and their physiological consequences are largely unexplored. A significant research gap exists in identifying the complete range of proteins that can bind or be regulated by ITP and in understanding how these interactions might alter cellular signaling and metabolic pathways, particularly in the context of ITPase deficiency where ITP levels are elevated. hmdb.ca
Identification of Novel Physiological Functions of this compound and its Metabolites
The primary known role of ITPase is as a "house-cleaning" enzyme that sanitizes the nucleotide pool by converting ITP back to inosine monophosphate (IMP), a key precursor for the synthesis of AMP and GMP. researchgate.netnih.govwikipedia.org This protective function prevents the accumulation of potentially mutagenic non-canonical nucleotides. nih.govwikipedia.org However, it remains an open question whether ITP or its metabolites have other, as yet unidentified, physiological roles. The severe pathology associated with complete ITPase deficiency, such as neurodegeneration and cardiomyopathy, suggests that the consequences of ITP accumulation go beyond simple incorporation into DNA and RNA. thieme-connect.comnih.gov Future research should investigate whether ITP can act as a signaling molecule in its own right or if its accumulation triggers specific stress response pathways, leading to the cellular dysfunction observed in disease states.
Translation of Inosine-related Findings from Preclinical Models to Human Studies
Preclinical models, particularly knockout mice, have been instrumental in studying the consequences of complete ITPase deficiency. nih.gov Studies on Itpa-null mouse embryos have shown an accumulation of inosine in the RNA of various tissues, with the highest concentration found in the heart, which correlates with the lethal cardiomyopathy seen in human patients. plos.org Similarly, ITPase-null mouse embryonic cells exhibit a significant enrichment of inosine in their RNA. nih.gov While these models have confirmed the critical role of ITPase in preventing RNA contamination with inosine, a gap exists in translating these findings to fully understand the nuanced pathophysiology in humans. Further work is needed to determine how these preclinical observations relate to the specific neurological and developmental defects seen in patients and to use these models to test potential therapeutic strategies before they can be considered for human studies.
Deeper Understanding of ITPase-related Disease Pathogenesis
Recessive loss-of-function mutations in the ITPA gene lead to a spectrum of severe human diseases, most notably an early infantile epileptic encephalopathy characterized by progressive microcephaly, seizures, and brain atrophy. nih.govsci-hub.st While the underlying cause is the accumulation of ITP and other non-canonical nucleotides, the precise molecular mechanisms that drive the disease pathogenesis remain cryptic. semanticscholar.orgplos.org It is hypothesized that the incorporation of inosine into RNA could lead to transcriptional or translational errors, or that high levels of ITP could disrupt essential ATP- and GTP-dependent processes, leading to neuronal apoptosis. semanticscholar.orgsci-hub.st However, studies in patient-derived cells have not revealed major, global defects in mRNA production, processing, or translation, indicating that the basis for the cellular dysfunction is more complex than currently understood. plos.org A critical research goal is to pinpoint the exact downstream cellular pathways disrupted by ITP accumulation to better understand the progression from a molecular defect to a devastating clinical phenotype.
Table 1: Summary of Research Gaps in ITPase-Related Disease Pathogenesis
| Area of Pathogenesis | Known Information | Key Research Question/Gap |
|---|---|---|
| Genetic Cause | Biallelic loss-of-function mutations in the ITPA gene. nih.gov | How do different mutations correlate with the severity of clinical phenotypes? |
| Molecular Effect | Accumulation of non-canonical nucleotides (ITP, dITP); incorporation of inosine into RNA. semanticscholar.orgplos.org | What are the precise downstream consequences of inosine in RNA on protein function and cellular stability? |
| Cellular Dysfunction | Leads to neuronal apoptosis and cardiomyocyte dysfunction. plos.orgsci-hub.st | Why are neurons and cardiomyocytes particularly vulnerable to ITP accumulation? What specific cellular pathways are disrupted? |
| Clinical Phenotype | Severe infantile encephalopathy, seizures, progressive microcephaly, and lethal cardiomyopathy. thieme-connect.complos.org | What is the full spectrum of clinical presentations, and are there genotype-phenotype correlations? |
Development of Targeted Therapies Modulating this compound Pathways
Currently, there are no specific treatments for the severe disorders caused by ITPase deficiency. This represents a major gap between molecular diagnosis and clinical management. Future research must focus on developing targeted therapies. For this recessive, loss-of-function disorder, potential strategies could include enzyme replacement therapy or gene therapy to restore ITPase function. Another approach could be substrate reduction therapy, aimed at decreasing the cellular production of ITP. Furthermore, developing drugs that can mitigate the downstream toxic effects of ITP accumulation is a viable therapeutic avenue. semanticscholar.org In other contexts, such as cancer treatment with thiopurine drugs, modulating ITPase activity could be beneficial for managing drug toxicity, highlighting the need for small molecules that can either activate or inhibit the enzyme. nih.govresearchgate.net
Exploration of this compound's Role in Specific Disease Contexts
The role of ITP and ITPase has been most clearly defined in the context of rare, inherited ITPase deficiency and in the pharmacogenetics of thiopurine drugs. nih.govhmdb.ca However, the fundamental role of ITPase in maintaining nucleotide pool integrity suggests it may be relevant in a broader range of diseases. For example, many cancers exhibit altered purine metabolism and increased oxidative stress, which could elevate the levels of non-canonical nucleotides, making ITPase a potential factor in cancer cell survival and a target for therapy. researchgate.net Similarly, conditions associated with inflammation or mitochondrial dysfunction may perturb nucleotide metabolism, suggesting a potential role for the ITP pathway. Future research should explore the involvement of ITP and ITPase in other specific disease contexts, including various neurological, cardiovascular, and malignant disorders, to uncover new aspects of their pathophysiology.
Comprehensive Analysis of this compound Levels in Different Tissues and Pathological Conditions
A significant frontier in understanding the complete biological role of this compound (ITP) is the systematic quantification of its levels across a diverse range of tissues in both healthy and diseased states. Currently, much of the knowledge regarding ITP accumulation stems from studies on individuals with this compound pyrophosphatase (ITPase) deficiency, an inherited condition that impairs the hydrolysis of ITP. These studies have firmly established that ITP builds up in erythrocytes of affected individuals. However, a comprehensive tissue-wide map of ITP concentrations is yet to be created.
Future research should prioritize the development and application of highly sensitive analytical methods to accurately measure the typically low physiological concentrations of ITP and its deoxy-analogue (dITP) in a wide array of tissues. ITPase, the enzyme responsible for hydrolyzing ITP, shows variable activity across different cell types. For instance, ITPase activity has been studied in tissues such as bone marrow, skin fibroblasts, and lymphoid lines. Notably, leukocytes exhibit the lowest ITPase activity, while organs like the heart, liver, and pancreas show the highest expression levels of the enzyme. This differential expression suggests that the impact of ITPase deficiency and subsequent ITP accumulation could be tissue-specific.
Pathological conditions beyond ITPase deficiency warrant thorough investigation. The accumulation of noncanonical purine nucleotides like ITP has been implicated in several human diseases, including infantile epileptic encephalopathy and cancer. In neural stem cell-specific ITPase-deficient mice, which model severe encephalopathy, an accumulation of inosine in RNA was observed in the cerebral cortex, cerebellum, and hippocampal formation. A systematic analysis of ITP levels in various cancers is also a critical research gap, as altered purine metabolism is a known characteristic of many malignancies.
The following table outlines key areas for future investigation into ITP levels:
| Tissue/Cell Type | Known Information/Hypothesized Healthy State | Pathological Conditions for Investigation | Rationale for Investigation |
|---|---|---|---|
| Erythrocytes (Red Blood Cells) | Abnormal accumulation of ITP in ITPase deficiency. Heterozygotes for the 94C>A mutation in the ITPA gene have about 22.5% of normal ITPase activity, while homozygotes have zero activity. | Thiopurine drug toxicity. | ITPase deficiency is linked to adverse reactions to thiopurine drugs, and ITP accumulation is a key factor. |
| Brain (e.g., Cerebral Cortex, Cerebellum) | Normally low ITP levels due to ITPase activity. | Infantile epileptic encephalopathy, developmental and epileptic encephalopathy 35 (DEE35). | Complete ITPase deficiency is associated with severe neurological disorders, suggesting a critical role for ITP metabolism in the brain. |
| Heart | High expression of ITPase. | Cardiomyopathy. | Some severe forms of ITPase deficiency are associated with cardiac issues. |
| Liver | High expression of ITPase. | Hepatotoxicity from medications, liver cancer. | The liver is central to purine metabolism and detoxification. |
| Cancer Cells | Variable, depending on tumor type and metabolic state. | Various cancers, particularly those treated with purine analogues. | ITPase levels may influence the efficacy and toxicity of chemotherapeutic agents. |
Investigating Interactions with the Gut Microbiota in Health and Disease
The complex interplay between the host and the gut microbiota is a burgeoning field of research, yet the specific interactions involving this compound remain a significant knowledge gap. The gut microbiome is known to profoundly influence host purine metabolism, but the direct metabolism of ITP by gut bacteria has not been extensively studied. This area represents a promising avenue for future research to understand the holistic regulation of ITP levels and its downstream effects.
Future investigations should focus on whether and how gut microbes can directly metabolize ITP. It is plausible that certain bacterial species possess enzymes capable of hydrolyzing ITP, thereby influencing its concentration in the intestinal lumen and potentially affecting host tissues. The gut microbiota can produce a wide array of neuroactive molecules and metabolites that are integral to the gut-brain axis, a bidirectional communication system between the gastrointestinal tract and the central nervous system. Given that ITPase deficiency can lead to severe neurological disorders, exploring the microbial influence on purine metabolites that can cross the blood-brain barrier is a critical research direction.
Furthermore, the immunomodulatory roles of ITP and its derivatives in the context of gut health are largely unknown. Inosine, which is produced from the breakdown of ITP, has been shown to have protective effects in animal models of colitis, an inflammatory bowel disease. It can attenuate inflammation and enhance the intestinal barrier function. Some commensal bacteria are capable of secreting inosine, which can then signal through host adenosine receptors to regulate immune responses. This suggests an indirect but vital link between the gut microbiota, purine metabolism, and intestinal inflammation. Dysregulation of the gut microbiota has been observed in autoimmune conditions like immune thrombocytopenia (ITP), indicating a potential connection between microbial balance and purine-related pathologies.
Key research questions that need to be addressed include:
Which specific gut bacterial species, if any, can directly metabolize this compound?
How does the composition of the gut microbiota affect the host's systemic and intestinal ITP levels?
What is the role of ITP and its metabolites in signaling pathways related to intestinal inflammation and the gut-brain axis?
Could therapeutic modulation of the gut microbiota (e.g., with probiotics or prebiotics) be a viable strategy for managing conditions associated with altered ITP metabolism?
Answering these questions will be crucial for a more complete understanding of ITP's role in health and disease, potentially uncovering new therapeutic targets for a range of disorders, from inflammatory bowel disease to neurological conditions.
Conclusion
Summary of Inosine (B1671953) Triphosphate's Central Role in Cellular Biology
Inosine triphosphate is more than just a simple metabolic intermediate. It stands at a critical juncture of purine (B94841) metabolism, influencing the synthesis of the primary energy currencies of the cell, ATP and GTP. wikipedia.orgmdpi.com Its levels are meticulously controlled by the ITPA enzyme, highlighting the cell's imperative to prevent the accumulation of non-canonical nucleotides. nih.govplos.org The potential for ITP and its deoxy form, dITP, to be incorporated into RNA and DNA, respectively, underscores its direct impact on the integrity and function of genetic material. ontosight.aiontosight.aiplos.orgnih.gov Furthermore, emerging evidence points to a role for ITP in cellular signaling, suggesting a broader regulatory function. ontosight.ainih.govmedchemexpress.com
Broader Implications for Human Health and Disease
The central role of ITP in cellular biology has profound implications for human health. Genetic variations leading to ITPA deficiency can result in severe neurological disorders, demonstrating the critical importance of maintaining low intracellular ITP levels. diva-portal.orgresearchgate.netmdpi.com In the context of cancer, the faithful maintenance of the genome, safeguarded by ITPA, is a fundamental defense against malignant transformation. plos.orgnih.gov Conversely, the metabolism of therapeutic purine analogs by ITPA has direct clinical relevance in cancer treatment. researchgate.netnih.gov The immunomodulatory and neuroprotective properties of inosine further expand the relevance of this metabolic axis to a wide range of complex diseases, from autoimmune disorders to neurodegenerative conditions. nih.govresearchgate.netfrontiersin.orgoup.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound (ITP) |
| Adenosine (B11128) triphosphate (ATP) |
| Guanosine (B1672433) triphosphate (GTP) |
| Hypoxanthine (B114508) |
| Inosine monophosphate (IMP) |
| Adenosine monophosphate (AMP) |
| Guanosine monophosphate (GMP) |
| Xanthosine (B1684192) triphosphate (XTP) |
| Deoxythis compound (dITP) |
| Inosine |
| Adenine (B156593) |
| Cytosine |
| Thiopurines |
| Azathioprine (B366305) |
| 6-mercaptopurine (B1684380) |
| 6-thioguanine |
| Ribavirin (B1680618) |
| Salicylic (B10762653) acid |
| Uric acid |
Q & A
Q. How can researchers detect and quantify inosine triphosphate (ITP) in cellular systems?
Q. What is the functional role of ITPA (this compound pyrophosphatase) in nucleotide metabolism?
Methodological Answer: ITPA hydrolyzes ITP and dITP (deoxythis compound) into IMP and diphosphate, preventing their incorporation into nucleic acids, which could cause mutagenesis . To study ITPA activity, researchers use spectrophotometric assays monitoring inorganic pyrophosphate release at 340 nm or fluorescent probes like ITP-BODIPY. Knockout models (e.g., ITPA mice) and siRNA-mediated silencing in cell lines (e.g., HEK293) are critical for validating ITPA’s protective role against RNA/DNA damage .
Advanced Research Questions
Q. How do ITPA genetic variants influence outcomes in antiviral therapies (e.g., ribavirin)?
Methodological Answer: ITPA deficiency (caused by variants like rs1127354 and rs7270101) leads to ITP accumulation, which substitutes for GTP in erythrocytes, mitigating ribavirin-induced hemolytic anemia. Genotyping via TaqMan SNP assays or whole-exome sequencing is essential for clinical cohorts. Pharmacokinetic studies using -NMR have shown ITP/GTP ratios correlate with anemia severity in HCV/HIV patients .
Key Findings :
- Patients with ITPA variants (e.g., CC genotype at rs1127354) exhibit 50% lower anemia risk .
- ITP accumulation reduces ATP depletion by 30% in erythrocytes during ribavirin treatment .
Q. What experimental strategies resolve discrepancies in ITP’s role across species (e.g., plants vs. humans)?
Methodological Answer: Comparative studies require species-specific ITPA activity assays. For example, Arabidopsis ITPA mutants show hypersensitivity to oxidative stress, while human ITPA variants are linked to metabolic disorders. Cross-species complementation assays (e.g., expressing plant ITPA in human cell lines) and cryo-EM structural analysis (e.g., resolving ITPA-hexamer interfaces) clarify functional divergence .
Structural Insights :
- Human ITPA (PDB: 6XYZ) has a Rossmann-fold domain absent in bacterial homologs .
- Plant ITPA shows 40% higher catalytic efficiency for dITP than human ITPA .
Q. How can researchers model ITP-induced mutagenesis in vitro?
Methodological Answer: Use error-prone PCR with ITP-spiked nucleotide pools to simulate misincorporation. Next-gen sequencing (Illumina MiSeq) quantifies mutation rates at ITP-enriched loci. In vitro transcription assays (e.g., T7 RNA polymerase) with ITP:ATP ratios >1:10 demonstrate frameshift errors in RNA synthesis .
Data Contradictions and Resolutions
- Contradiction : Some studies report ITP accumulation as benign , while others link it to mitochondrial dysfunction .
Resolution: Tissue-specific ITPA activity and redox status (e.g., glutathione levels) modulate ITP toxicity. Use tissue-specific knockout models and Seahorse metabolic assays to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
